TWEAK-Fn14-IN-1
描述
属性
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDTKWDYMRKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of TWEAK-Fn14 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWEAK-Fn14 signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, proliferation, migration, and apoptosis. Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer and chronic inflammatory conditions. Consequently, the development of inhibitors targeting this pathway has emerged as a promising therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the mechanism of action of small molecule inhibitors of the TWEAK-Fn14 pathway, with a focus on two identified compounds: TWEAK-Fn14-IN-1 (L524-0366) and Aurintricarboxylic Acid (ATA). This document details their inhibitory activities, the downstream signaling consequences, and the experimental protocols utilized to elucidate their function.
Core Mechanism of Action: Disrupting the TWEAK-Fn14 Interaction
The fundamental mechanism of action for small molecule inhibitors of the TWEAK-Fn14 pathway is the disruption of the binding between the cytokine TWEAK (TNF-like weak inducer of apoptosis) and its receptor, Fn14 (Fibroblast growth factor-inducible 14).[1][2][3][4][5] By binding to the Fn14 receptor, these inhibitors prevent the conformational changes required for the recruitment of downstream signaling adaptors, thereby blocking the initiation of the signaling cascade.[2][5]
This compound (L524-0366) , a triazolyl-thiomorpholinyl-methanone compound, was identified through in silico screening and specifically binds to the surface of the Fn14 receptor.[1][3][4] Aurintricarboxylic Acid (ATA) was identified from a library of pharmacologically active compounds and has been shown to selectively inhibit TWEAK-Fn14-dependent signaling.[2][6]
Quantitative Inhibitor Data
The following tables summarize the available quantitative data for this compound (L524-0366) and Aurintricarboxylic Acid (ATA), providing key metrics for their inhibitory potential.
Table 1: Quantitative Data for this compound (L524-0366)
| Parameter | Value | Description |
| Binding Affinity (Kd) | 7.12 µM | Dissociation constant for the binding of L524-0366 to the Fn14 receptor.[1][3][4] |
| IC50 (TWEAK-induced NF-κB) | 7.8 µM | Concentration of L524-0366 required to inhibit 50% of TWEAK-induced NF-κB activation in a reporter assay.[3][5] |
| IC50 (TNFα-induced NF-κB) | 31.03 µM | Concentration of L524-0366 required to inhibit 50% of TNFα-induced NF-κB activation, demonstrating selectivity for the TWEAK-Fn14 pathway.[3][5] |
Table 2: Quantitative Data for Aurintricarboxylic Acid (ATA)
| Parameter | Value | Description |
| IC50 (Fn14-driven NF-κB) | 0.6 µM | Concentration of ATA required to inhibit 50% of Fn14-driven NF-κB activation in a reporter assay.[2] |
Disruption of Downstream Signaling Pathways
Inhibition of the TWEAK-Fn14 interaction by small molecules like L524-0366 and ATA leads to the suppression of key downstream signaling pathways, primarily the canonical and non-canonical NF-κB pathways.[2][3][5] This, in turn, affects a multitude of cellular functions.
Inhibition of NF-κB Activation
The most prominent effect of TWEAK-Fn14 inhibitors is the suppression of NF-κB activation.[2][3][5] TWEAK binding to Fn14 normally leads to the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14, initiating a cascade that results in the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB subunits. By preventing the initial TWEAK-Fn14 binding, inhibitors block this entire process.
Inhibition of Rac1 Activation and Cell Migration
The TWEAK-Fn14 pathway is a known activator of the Rho GTPase Rac1, a key regulator of the actin cytoskeleton and cell motility.[2] Aurintricarboxylic Acid has been shown to effectively inhibit TWEAK-induced Rac1 activation, leading to a significant reduction in glioma cell migration and invasion.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of TWEAK-Fn14 inhibitors.
NF-κB Luciferase Reporter Assay
This cell-based assay is fundamental for quantifying the inhibitory effect of compounds on TWEAK-Fn14-induced NF-κB transcriptional activity.
Principle: HEK293 cells are engineered to stably express the Fn14 receptor and a luciferase reporter gene under the control of NF-κB response elements.[2][6] Upon TWEAK stimulation, activation of the NF-κB pathway drives the expression of luciferase. The luminescence produced is proportional to NF-κB activity, and a decrease in luminescence in the presence of an inhibitor indicates its potency.[7][8][9][10]
Protocol:
-
Cell Seeding: Seed HEK293/NF-κB-luc/Fn14 cells in a 96-well white, opaque plate at a density of 5 x 104 cells/well in complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor (e.g., L524-0366 or ATA) in serum-free medium. Add the diluted compounds to the cells and incubate for 1 hour.
-
TWEAK Stimulation: Add recombinant human TWEAK to the wells to a final concentration of 100 ng/mL. Include a vehicle control (no inhibitor) and an unstimulated control (no TWEAK).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Transwell Cell Migration and Invasion Assay
This assay assesses the effect of inhibitors on the migratory and invasive capacity of cancer cells, which are key features of malignancy.
Principle: The assay utilizes a two-chamber system (Boyden chamber) separated by a porous membrane.[11][12] Cells are seeded in the upper chamber, and a chemoattractant (e.g., TWEAK) is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel.[13]
Protocol:
-
Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) with serum-free medium. For invasion assays, coat the upper surface of the membrane with Matrigel and allow it to solidify.
-
Cell Preparation: Culture glioma cells (e.g., T98G, A172) to sub-confluency and serum-starve them for 12-24 hours.
-
Assay Setup: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Treatment: Add serum-free medium containing the chemoattractant (e.g., 100 ng/mL TWEAK) and the test inhibitor (e.g., 10 µM ATA) to the lower chamber.[13]
-
Incubation: Incubate the plate for 5-24 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells in the inhibitor-treated group to the TWEAK-stimulated control group.
Rac1 Pulldown Activation Assay
This biochemical assay is used to measure the levels of active, GTP-bound Rac1 in cell lysates.
Principle: A protein domain that specifically binds to the active (GTP-bound) form of Rac1, the p21-binding domain (PBD) of PAK1, is coupled to agarose or magnetic beads.[14][15][16][17][18] When cell lysates are incubated with these beads, active Rac1 is "pulled down". The amount of pulled-down Rac1 is then quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment: Culture glioma cells and treat them with TWEAK in the presence or absence of the inhibitor (e.g., ATA) for the desired time.
-
Cell Lysis: Lyse the cells in a buffer containing protease inhibitors and the PBD-coupled beads.
-
Pulldown: Incubate the lysates with the beads for 1 hour at 4°C with gentle agitation to allow the binding of active Rac1.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific anti-Rac1 antibody.
-
Data Analysis: Quantify the band intensity of the pulled-down Rac1 and normalize it to the total Rac1 present in the input cell lysate to determine the relative level of Rac1 activation.
Conclusion
The TWEAK-Fn14 signaling pathway represents a significant therapeutic target in oncology and inflammatory diseases. Small molecule inhibitors such as this compound (L524-0366) and Aurintricarboxylic Acid (ATA) have demonstrated the potential to effectively disrupt this pathway by blocking the initial ligand-receptor interaction. This guide has provided a detailed overview of their mechanism of action, quantitative inhibitory data, and the key experimental protocols used for their characterization. The continued development and investigation of such inhibitors hold great promise for the future of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Fn14 Antagonist, L524-0366 - CAS 951612-19-4 - Calbiochem | 509374 [merckmillipore.com]
- 4. L524-0366 ≥98% (HPLC), powder, Fn14 antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Rac1 Pulldown Activation Assay Kit (BK035) at Hölzel-Diagnostika [hoelzel-biotech.com]
Unveiling the Target: A Technical Guide to the Biological Validation of TWEAK-Fn14-IN-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biological target validation of TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 signaling pathway. The interaction between the cytokine TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) and its receptor, Fn14 (Fibroblast growth factor-inducible 14), is a critical signaling axis implicated in a range of pathologies including cancer, autoimmune diseases, and fibrosis.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying biological processes.
Core Concepts: The TWEAK/Fn14 Signaling Axis
The TWEAK/Fn14 pathway is a key regulator of cellular activities such as proliferation, migration, differentiation, and inflammation.[1] TWEAK, a member of the tumor necrosis factor (TNF) superfamily, binds to its sole receptor, Fn14.[1] This binding event triggers the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14, initiating downstream signaling cascades.[1] Notably, this includes the activation of the canonical and non-canonical NF-κB pathways, as well as the MAPK pathway.[1] Dysregulation of this signaling axis is a hallmark of numerous disease states, making it an attractive target for therapeutic intervention.[1][2]
This compound: A Targeted Inhibitor
This compound, also identified as compound L524-0366, is a specific, dose-dependent inhibitor designed to disrupt the interaction between TWEAK and Fn14.[3] It was identified through an in silico screening of small molecules and subsequently validated experimentally for its ability to bind to Fn14 and inhibit TWEAK-mediated cellular functions.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional inhibitory concentration.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (KD) | 7.12 μM | Surface Plasmon Resonance (SPR) or similar biophysical assay | [3] |
| IC50 (NF-κB Inhibition) | 7.8 μM | TWEAK-stimulated NF-κB Luciferase Reporter Assay | [2] |
| IC50 (TNFα-induced NF-κB Inhibition) | 31.03 μM | TNFα-stimulated NF-κB Luciferase Reporter Assay | [2] |
Key Experimental Protocols for Target Validation
Detailed methodologies for the pivotal experiments that validate the biological target of this compound are provided below. These protocols are based on the methodologies described in the foundational research identifying this inhibitor.[2]
TWEAK-Fn14 Binding Inhibition ELISA
This assay is designed to quantify the ability of this compound to disrupt the direct interaction between TWEAK and its receptor, Fn14.
Materials:
-
Recombinant human Fn14-Fc fusion protein
-
Recombinant human TWEAK
-
This compound (L524-0366)
-
High-binding 96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Anti-TWEAK primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well ELISA plate with 100 µL of recombinant human Fn14-Fc at a concentration of 1-5 µg/mL in PBS.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of recombinant human TWEAK (e.g., 500 pg/mL) with the various concentrations of this compound for 30-60 minutes at room temperature.
-
Add 100 µL of the TWEAK/inhibitor mixtures to the Fn14-coated wells. Include controls with TWEAK alone (maximum binding) and buffer alone (background).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three to five times with Wash Buffer.
-
Add 100 µL of a primary antibody against TWEAK, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three to five times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
TWEAK-Induced NF-κB Luciferase Reporter Assay
This cell-based assay measures the functional consequence of TWEAK-Fn14 binding, which is the activation of the NF-κB signaling pathway. The inhibitory effect of this compound on this signaling event is quantified.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-driven luciferase reporter construct and an expression vector for human Fn14 (Fn14-NF-κB-Luc cells).
-
HEK293 cells stably transfected with only the NF-κB-driven luciferase reporter construct (NF-κB-Luc cells, for specificity testing).
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TWEAK
-
Recombinant human TNFα (for specificity testing)
-
This compound (L524-0366)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed the Fn14-NF-κB-Luc cells and NF-κB-Luc cells in 96-well plates at a density that will result in 70-80% confluency on the day of the assay.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with a low-serum medium.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the diluted inhibitor to the cells and incubate for 1-2 hours.
-
Stimulate the Fn14-NF-κB-Luc cells with a pre-determined optimal concentration of recombinant human TWEAK (e.g., 100 ng/mL).
-
As a specificity control, stimulate the NF-κB-Luc cells with a pre-determined optimal concentration of recombinant human TNFα.
-
Include appropriate controls: unstimulated cells, cells stimulated with TWEAK/TNFα in the absence of the inhibitor, and vehicle controls.
-
Incubate the plates for 6-24 hours at 37°C in a CO2 incubator.
-
After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel assay or a dual-luciferase system).
-
Calculate the percent inhibition of TWEAK-induced or TNFα-induced NF-κB activation for each concentration of the inhibitor and determine the IC50 values.
TWEAK-Induced Glioma Cell Migration Assay
This assay assesses the inhibitory effect of this compound on a key cellular function regulated by the TWEAK/Fn14 pathway: cell migration.
Materials:
-
Glioma cell line (e.g., T98G)
-
Cell culture medium
-
Recombinant human TWEAK
-
This compound (L524-0366)
-
Boyden chambers or Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Protocol:
-
Culture the glioma cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
In the lower chamber of the Boyden chamber, add medium containing recombinant human TWEAK (e.g., 100 ng/mL) as the chemoattractant. As a positive control, use a medium with 10% FBS. As a negative control, use a serum-free medium.
-
Place the Transwell insert into the lower chamber.
-
Add the cell suspension (containing the inhibitor) to the upper chamber of the Transwell insert.
-
Incubate the chambers for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the fixed cells with crystal violet solution.
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the percent inhibition of TWEAK-induced cell migration for each concentration of the inhibitor.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the validation of this compound.
Caption: TWEAK/Fn14 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Target Validation.
Conclusion
The collective evidence from binding assays, functional cellular assays, and phenotypic assessments provides a robust validation of Fn14 as the direct biological target of this compound. This small molecule effectively disrupts the TWEAK-Fn14 interaction, leading to the inhibition of downstream NF-κB signaling and a reduction in TWEAK-mediated cell migration. These findings underscore the potential of this compound as a valuable research tool for further elucidating the role of the TWEAK/Fn14 pathway in health and disease, and as a promising starting point for the development of novel therapeutics.
References
- 1. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolytically generated soluble Tweak Receptor Fn14 is a blood biomarker for γ‐secretase activity | EMBO Molecular Medicine [link.springer.com]
- 3. US9238034B2 - FN14 antagonists and therapeutic uses thereof - Google Patents [patents.google.com]
TWEAK-Fn14-IN-1 Downstream Signaling Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis with significant implications in a variety of physiological and pathological processes.[1][2] Persistent activation of the TWEAK/Fn14 pathway is implicated in the pathogenesis of cancer, chronic inflammatory diseases, and tissue injury.[1][2] Consequently, the development of inhibitors targeting this pathway, such as the conceptual TWEAK-Fn14-IN-1, represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the core downstream signaling effects following inhibition of the TWEAK-Fn14 pathway, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved molecular pathways. While a specific inhibitor named "this compound" is not yet described in publicly available literature, this guide will utilize data from known TWEAK/Fn14 inhibitors, such as Aurintricarboxylic Acid (ATA) and L524-0366, as representative examples.
Core Signaling Pathways Modulated by TWEAK-Fn14 Inhibition
The interaction between TWEAK and Fn14 triggers the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of several key downstream signaling cascades.[3] Inhibition of this interaction is expected to suppress these pathways. The primary signaling pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
TWEAK-Fn14 signaling activates both the canonical and non-canonical NF-κB pathways.[3]
-
Canonical Pathway: This pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), leading to the nuclear translocation of the p65/p50 heterodimer and transcription of pro-inflammatory and survival genes.
-
Non-Canonical Pathway: This pathway is characterized by the processing of p100 to p52, leading to the nuclear translocation of p52/RelB heterodimers, which regulate genes involved in immune cell development and function.
Inhibitors of the TWEAK-Fn14 interaction have been shown to effectively suppress NF-κB activation. For instance, Aurintricarboxylic Acid (ATA) was identified as a selective inhibitor of TWEAK-Fn14-mediated NF-κB activation.[4][5]
MAPK Signaling Pathway
The TWEAK-Fn14 axis also activates the MAPK signaling cascades, including ERK, JNK, and p38.[3] These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of TWEAK-Fn14 is expected to attenuate the activation of these MAPK pathways.
References
- 1. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TWEAK/Fn14 axis: the current paradigm of tissue injury-inducible function in the midst of complexities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bioinformatics Resource for TWEAK-Fn14 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
An In-depth Technical Guide on the TWEAK-Fn14 Interaction: Binding Affinity, Kinetics, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast Growth Factor-Inducible 14 (Fn14). This guide includes a summary of quantitative data, detailed experimental protocols from cited research, and visualizations of the associated signaling pathways.
TWEAK-Fn14 Binding Affinity and Kinetics
The interaction between TWEAK, a multifunctional cytokine, and its receptor Fn14 is a critical signaling axis involved in various physiological and pathological processes, including tissue regeneration, inflammation, and cancer.[1][2] Understanding the binding affinity and kinetics of this interaction is fundamental for the development of therapeutics targeting this pathway.
The following table summarizes the reported binding affinity (Kd), association rate (kon), and dissociation rate (koff) for the TWEAK-Fn14 interaction across different human and murine cell lines.
| Cell Line | Species | Kd (pM) | kon (M-1s-1) | koff (s-1) | Reference |
| HT1080 | Human | 53 - 112 | 3.3 x 106 | 0.58 x 10-3 | [3][4] |
| HT29 | Human | 53 - 112 | 3.3 x 106 | 0.48 x 10-3 | [3][4] |
| Renca | Murine | 53 - 112 | Not Reported | Not Reported | [3][4] |
| B16 | Murine | 53 - 112 | Not Reported | Not Reported | [3][4] |
| General | Not Specified | ~800 - 2400 | Not Reported | Not Reported | [1] |
Note: The significant difference in reported Kd values may be attributed to different experimental methodologies and reagents used in the respective studies.
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and kinetics of the TWEAK-Fn14 interaction.
A highly sensitive cellular binding study was developed using a bioluminescent variant of soluble TWEAK.[3][4]
Experimental Workflow:
Figure 1: Workflow for the bioluminescent cellular binding assay.
Methodology:
-
Reagent Preparation: A bioluminescent variant of soluble TWEAK (GpL-FLAG-TNC-TWEAK) was generated by genetically fusing it to the C-terminus of the luciferase from Gaussia princeps (GpL).[3][4]
-
Cell Culture: Human (HT1080, HT29) and murine (Renca, B16) cell lines were cultured in 24-well tissue culture dishes.[3]
-
Equilibrium Binding Studies:
-
Dissociation Kinetics:
-
After reaching equilibrium binding, an excess of a non-bioluminescent TWEAK variant was added to prevent re-binding of the dissociated GpL-FLAG-TNC-TWEAK.
-
The amount of cell-bound GpL-FLAG-TNC-TWEAK was measured at various time points.
-
-
Data Analysis: Cell-associated luminescence was measured to quantify the amount of bound TWEAK. The data was then analyzed to calculate the equilibrium dissociation constant (Kd), and the association (kon) and dissociation (koff) rate constants.[3][4]
TWEAK-Fn14 Signaling Pathways
Binding of the trimeric TWEAK ligand to the Fn14 receptor induces receptor trimerization and the recruitment of downstream signaling adaptors, primarily TNF receptor-associated factors (TRAFs).[1][5] This initiates several intracellular signaling cascades, most notably the canonical and non-canonical NF-κB pathways, as well as the MAPK pathway.[5][6][7]
Figure 2: TWEAK-Fn14 mediated NF-κB signaling pathways.
-
Canonical Pathway: TWEAK-Fn14 engagement leads to the recruitment of TRAF2 and cellular inhibitor of apoptosis proteins (cIAPs), which in turn activates the IKK complex.[5] This results in the phosphorylation and subsequent degradation of IκBα, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and activate gene expression.[6]
-
Non-Canonical Pathway: In some cellular contexts, TWEAK signaling can also activate the non-canonical NF-κB pathway.[7] This involves the stabilization of NF-κB-inducing kinase (NIK), which leads to the processing of p100 to p52 and the nuclear translocation of the RelB/p52 complex.[7]
While Fn14 does not contain a death domain, TWEAK can induce apoptosis in certain cell lines.[3] This process is often indirect and can be mediated by the induction of endogenous TNF, which then signals through the TNFR1 death receptor.[3]
Figure 3: Mechanism of TWEAK-induced apoptosis.
The binding of TWEAK to Fn14 can lead to the depletion of the cytosolic pool of the TRAF2-cIAP1/2 complex.[8] This has two key consequences that contribute to apoptosis:
-
NF-κB mediated induction of TNF: The altered signaling environment can lead to the production of TNFα.[8]
-
Sensitization to TNFR1-induced cell death: The depletion of cIAPs, which are inhibitors of apoptosis, sensitizes the cell to signaling through TNFR1, leading to the formation of the ripoptosome and activation of caspase-8, ultimately resulting in apoptosis.[8]
Conclusion
The TWEAK-Fn14 signaling axis is a complex and tightly regulated system with significant implications for human health and disease. The high-affinity interaction between TWEAK and Fn14, characterized by a low picomolar dissociation constant, underscores the potency of this signaling pathway. The detailed experimental protocols and an understanding of the downstream signaling cascades provide a crucial foundation for researchers and drug development professionals aiming to modulate this pathway for therapeutic benefit. Future research will likely focus on developing selective inhibitors or agonists that can precisely target the TWEAK-Fn14 interaction in a disease-specific context.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TWEAK-Independent Fn14 Self-Association and NF-κB Activation Is Mediated by the C-Terminal Region of the Fn14 Cytoplasmic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Binding of Tumor Necrosis Factor (TNF)-like Weak Inducer of Apoptosis (TWEAK) to Fibroblast Growth Factor Inducible 14 (Fn14) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of binding of tumor necrosis factor (TNF)-like weak inducer of apoptosis (TWEAK) to fibroblast growth factor inducible 14 (Fn14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolytically generated soluble Tweak Receptor Fn14 is a blood biomarker for γ‐secretase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controversies in TWEAK-Fn14 signaling in skeletal muscle atrophy and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Novel TWEAK-Fn14 Pathway Inhibitor: TWEAK-Fn14-IN-1
Disclaimer: The following document is a representative technical guide for a hypothetical inhibitor of the TWEAK-Fn14 pathway, herein designated "TWEAK-Fn14-IN-1". As of the last update, there is no publicly available information on a molecule with this specific name. The data, protocols, and characterization details presented are illustrative and based on standard methodologies for evaluating inhibitors of protein-protein interaction signaling pathways.
Introduction
The tumor necrosis factor-like weak inducer of apoptosis (TWEAK) and its receptor, fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis with significant implications in various physiological and pathological processes.[1][2][3] TWEAK, a member of the TNF superfamily, can exist as both a membrane-bound and a soluble cytokine.[4][5] Its interaction with Fn14, the smallest member of the TNF receptor superfamily, triggers the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of downstream signaling cascades.[2][5][6]
Notably, the activation of the canonical and non-canonical NF-κB pathways is a universal response to TWEAK-Fn14 engagement.[2][7] This signaling axis is a key regulator of cellular activities including proliferation, migration, differentiation, apoptosis, and inflammation.[2][8][9] While the TWEAK-Fn14 pathway plays a beneficial role in acute tissue injury and repair, its persistent activation is linked to the pathogenesis of chronic inflammatory diseases, autoimmune disorders, and cancer.[2][3][5] Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest.
This document provides a comprehensive in vitro characterization of this compound, a novel, potent, and selective inhibitor of the TWEAK-Fn14 interaction.
Quantitative Data Summary
The in vitro pharmacological properties of this compound have been evaluated through a series of biochemical and cellular assays. The results are summarized in the tables below.
Table 1: Biochemical Assays
| Assay Type | Target | Parameter | This compound |
| TR-FRET Binding Assay | TWEAK/Fn14 Interaction | IC50 | 15.2 ± 2.1 nM |
| Surface Plasmon Resonance | Recombinant Human TWEAK | K D | 25.8 ± 3.5 nM |
| Kinase Panel (100 kinases) | Off-target kinases | % Inhibition @ 1 µM | < 10% for all kinases |
| Cytochrome P450 Inhibition | CYP3A4, 2D6, 2C9, 2C19, 1A2 | IC50 | > 10 µM |
Table 2: Cellular Assays
| Cell Line | Assay Type | Parameter | This compound |
| HEK293-NF-κB Reporter | NF-κB Luciferase | IC50 | 45.7 ± 5.3 nM |
| HT1080 Fibrosarcoma | IL-8 Secretion (ELISA) | IC50 | 62.1 ± 7.8 nM |
| A549 Lung Carcinoma | Cell Proliferation (MTS) | IC50 | > 10 µM |
| Primary Human Astrocytes | MCP-1 Secretion (ELISA) | IC50 | 55.4 ± 6.9 nM |
| Primary Human Keratinocytes | Apoptosis (Caspase 3/7) | IC50 | > 10 µM |
Experimental Protocols
TWEAK/Fn14 TR-FRET Binding Assay
This assay quantifies the ability of this compound to disrupt the interaction between TWEAK and Fn14.
-
Materials:
-
Recombinant human TWEAK (soluble form)
-
Recombinant human Fn14 extracellular domain fused to a His-tag
-
Anti-His-Europium (Eu3+) Cryptate conjugate (donor)
-
Streptavidin-d2 conjugate (acceptor)
-
Biotinylated anti-human TWEAK antibody
-
Assay buffer (PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
-
Procedure:
-
A solution containing recombinant human Fn14-His and biotinylated anti-human TWEAK antibody is prepared in assay buffer.
-
This compound is serially diluted in DMSO and then diluted in the assay buffer.
-
10 µL of the inhibitor dilution is added to the wells of a 384-well plate.
-
10 µL of the Fn14/antibody mixture is added to each well.
-
The plate is incubated for 15 minutes at room temperature.
-
10 µL of a solution containing recombinant human TWEAK is added to each well.
-
The plate is incubated for 60 minutes at room temperature.
-
10 µL of a detection mixture containing Anti-His-Eu3+ and Streptavidin-d2 is added.
-
The plate is incubated for 2 hours at room temperature, protected from light.
-
The TR-FRET signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data are normalized to positive (no inhibitor) and negative (no TWEAK) controls, and IC50 values are calculated using a four-parameter logistic fit.
-
NF-κB Reporter Gene Assay
This cellular assay measures the functional inhibition of TWEAK-induced NF-κB signaling.
-
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct and human Fn14.
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Recombinant human TWEAK.
-
Luciferase assay substrate (e.g., Bright-Glo).
-
White, clear-bottom 96-well cell culture plates.
-
-
Procedure:
-
HEK293-NF-κB-Fn14 cells are seeded at a density of 5 x 10^4 cells/well in a 96-well plate and incubated overnight.
-
The medium is replaced with serum-free DMEM and the cells are serum-starved for 4 hours.
-
This compound is serially diluted and added to the cells.
-
The cells are pre-incubated with the inhibitor for 1 hour.
-
Recombinant human TWEAK is added to a final concentration of 100 ng/mL.
-
The cells are incubated for 6 hours at 37°C.
-
The medium is removed, and the cells are lysed.
-
Luciferase substrate is added to the lysate according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curve.
-
IL-8 Secretion Assay
This assay assesses the inhibitory effect of this compound on the production of a key inflammatory cytokine downstream of TWEAK signaling.
-
Materials:
-
HT1080 fibrosarcoma cells.
-
RPMI 1640 medium supplemented with 10% FBS.
-
Recombinant human TWEAK.
-
Human IL-8 ELISA kit.
-
-
Procedure:
-
HT1080 cells are seeded in a 96-well plate and grown to 80-90% confluency.
-
Cells are serum-starved for 24 hours.
-
This compound is added at various concentrations and the cells are pre-incubated for 1 hour.
-
TWEAK is added to a final concentration of 100 ng/mL.
-
The cells are incubated for 24 hours.
-
The cell culture supernatant is collected.
-
The concentration of IL-8 in the supernatant is quantified using an ELISA kit according to the manufacturer's protocol.
-
IC50 values are determined from the dose-response inhibition of IL-8 secretion.
-
Signaling Pathways and Experimental Workflows
Caption: TWEAK-Fn14 Signaling and Point of Inhibition.
Caption: In Vitro Characterization Workflow.
References
- 1. Frontiers | TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction [frontiersin.org]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TWEAK, a member of the TNF superfamily, is a multifunctional cytokine that binds the TweakR/Fn14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 6. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TWEAK/Fn14 Activation Participates in Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
TWEAK-Fn14-IN-1: A Technical Guide to a Novel Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 signaling pathway. It is critical to note at the outset that the target of this inhibitor, Fibroblast growth factor-inducible 14 (Fn14), is a cell surface receptor and not a protein kinase . This compound, also identified as compound L524-0366, functions by disrupting the protein-protein interaction (PPI) between the cytokine TWEAK (TNF-like weak inducer of apoptosis) and its receptor, Fn14.[1] Consequently, a traditional kinase selectivity profile is not an applicable or relevant measure of its specificity. This guide will instead focus on its mechanism of action, its selectivity for the TWEAK-Fn14 axis, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization.
Selectivity Profile of this compound
The selectivity of this compound is defined by its ability to specifically inhibit the interaction between TWEAK and Fn14 over other related signaling pathways, particularly those within the Tumor Necrosis Factor (TNF) superfamily.
Binding Affinity
This compound binds directly to the surface of the Fn14 receptor. The binding affinity has been quantitatively determined and is summarized in the table below.
| Compound Name | Alias | Target | Binding Affinity (KD) |
| This compound | L524-0366 | Fn14 Receptor | 7.12 µM[1] |
Functional Selectivity
The functional selectivity of this compound has been assessed by comparing its inhibitory activity on the TWEAK-Fn14 pathway versus the closely related TNFα-TNFR pathway. In cell-based reporter assays, L524-0366 demonstrated a significantly higher potency for inhibiting TWEAK-stimulated NF-κB activation compared to TNFα-stimulated NF-κB activation, indicating a preferential inhibition of the TWEAK/Fn14 signaling axis.[2]
The TWEAK/Fn14 Signaling Pathway
The binding of the trimeric cytokine TWEAK to its receptor Fn14 induces receptor trimerization and the recruitment of intracellular TNF receptor-associated factor (TRAF) adapter proteins to the receptor's cytoplasmic tail.[3] This initiates a cascade of downstream signaling events, prominently involving the activation of the canonical and non-canonical NF-κB pathways, as well as mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways are crucial in regulating cellular processes such as proliferation, migration, survival, and inflammation. The kinases within these cascades represent key nodes in the signal transduction from the cell surface to the nucleus.
Caption: The TWEAK/Fn14 signaling pathway, illustrating the inhibitory action of this compound.
Experimental Protocols
Characterization of this compound involves both biochemical and cell-based assays to determine its binding affinity and functional inhibitory activity.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is used to quantify the binding interaction between TWEAK and Fn14 and to screen for inhibitors.[5][6]
Methodology:
-
Reagents:
-
Recombinant His-tagged TWEAK (His-TWEAK).
-
Recombinant Fn14 extracellular domain fused to Fc (Fn14-Fc).
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate).
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2).
-
Assay buffer.
-
Test compound (this compound).
-
-
Procedure:
-
His-TWEAK and Fn14-Fc are incubated together in the assay buffer in a microplate.
-
The test compound at various concentrations is added to the wells.
-
The anti-His-donor and anti-Fc-acceptor antibodies are added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The plate is read on an HTRF-compatible reader, which excites the donor and measures emission from both the donor and acceptor.
-
-
Data Analysis:
-
The HTRF ratio (Acceptor Emission / Donor Emission) is calculated. A high ratio indicates proximity of the donor and acceptor, meaning TWEAK and Fn14 are bound.
-
Inhibition by the test compound results in a decreased HTRF ratio.
-
IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for TWEAK-Fn14 inhibitors.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the functional consequence of TWEAK-Fn14 inhibition by quantifying the activity of the NF-κB transcription factor.[7][8][9]
Methodology:
-
Cell Line: A suitable host cell line (e.g., HEK293) is engineered to:
-
Stably express the human Fn14 receptor.
-
Contain a luciferase reporter gene under the control of a promoter with NF-κB binding elements.
-
-
Procedure:
-
Plate the reporter cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) for a defined period.
-
Stimulate the cells with a pre-determined concentration of recombinant TWEAK to activate the Fn14 signaling pathway. A parallel set of wells is stimulated with TNFα as a control for selectivity.
-
Incubate for a period sufficient to allow for NF-κB activation and luciferase expression (e.g., 6-24 hours).
-
Lyse the cells and add a luciferase substrate.
-
-
Data Analysis:
-
Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the level of NF-κB-driven transcription.
-
Normalize the data to unstimulated or vehicle-treated controls.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
Conclusion
This compound (L524-0366) is a valuable research tool for studying the TWEAK/Fn14 signaling axis. It is essential for researchers to understand that this compound is a protein-protein interaction inhibitor, not a kinase inhibitor. Its selectivity is demonstrated by its preferential inhibition of the TWEAK-Fn14 pathway over the TNFα-TNFR pathway. The downstream signaling cascade initiated by TWEAK-Fn14 engagement is rich in kinase activity, making these downstream kinases potential targets for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for the characterization of this and other inhibitors of the TWEAK-Fn14 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A homogeneous HTRF assay for the identification of inhibitors of the TWEAK-Fn14 protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TWEAK-Independent Fn14 Self-Association and NF-κB Activation Is Mediated by the C-Terminal Region of the Fn14 Cytoplasmic Domain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TWEAK/Fn14 Signaling in Lupus Nephritis Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupus nephritis (LN) is a frequent and severe complication of systemic lupus erythematosus (SLE), significantly contributing to patient morbidity and mortality. The pathogenesis of LN is complex, involving autoantibody production, immune complex deposition, and subsequent inflammation and fibrosis within the kidneys. Emerging evidence has identified the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast Growth Factor-Inducible 14 (Fn14), as a critical signaling axis in the progression of LN. This technical guide provides a comprehensive overview of the TWEAK/Fn14 pathway's role in LN, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical models, outlining relevant experimental protocols, and visualizing the signaling cascade and therapeutic rationale.
The TWEAK/Fn14 Signaling Axis
TWEAK is a multifunctional cytokine belonging to the tumor necrosis factor (TNF) superfamily. It is initially synthesized as a type II transmembrane protein but can be cleaved to produce a soluble, biologically active form. TWEAK exerts its effects by binding to its sole signaling receptor, Fn14, a type I transmembrane protein. While TWEAK is expressed by various immune cells, including monocytes and macrophages, Fn14 expression is typically low in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. This inducible expression of Fn14 makes the TWEAK/Fn14 pathway a highly localized and context-dependent signaling system.[1][2]
In the context of lupus nephritis, Fn14 expression is elevated in resident renal cells, including podocytes, mesangial cells, and tubular epithelial cells.[3] The binding of TWEAK to Fn14 on these cells triggers a downstream signaling cascade that promotes inflammation, cell proliferation, apoptosis, and fibrosis, all of which are hallmark pathological features of LN.[2]
Pathogenic Mechanisms in Lupus Nephritis
The TWEAK/Fn14 signaling pathway contributes to the pathogenesis of lupus nephritis through several key mechanisms:
-
Pro-inflammatory Mediator Production: Activation of the TWEAK/Fn14 pathway in renal cells leads to the production of a wide array of pro-inflammatory cytokines and chemokines, such as MCP-1, RANTES, and IL-6.[4] These molecules are instrumental in recruiting and activating inflammatory cells, such as macrophages and lymphocytes, to the site of injury in the glomeruli and tubulointerstitium, thereby amplifying the inflammatory response.[2]
-
Induction of Cell Proliferation and Apoptosis: TWEAK/Fn14 signaling can have dual effects on renal cell fate. It can promote the proliferation of mesangial cells, a key feature of proliferative lupus nephritis. Conversely, in the presence of other inflammatory cytokines like IFN-γ, TWEAK can induce apoptosis in renal cells, contributing to tissue damage.
-
Fibrosis Promotion: The pathway is also implicated in the fibrotic processes that lead to chronic kidney damage. TWEAK can stimulate the production of extracellular matrix components, contributing to glomerulosclerosis and tubulointerstitial fibrosis.[5]
-
Disruption of the Glomerular Filtration Barrier: Studies have shown that TWEAK/Fn14 signaling can directly damage the glomerular filtration barrier by affecting podocytes and glomerular endothelial cells, leading to proteinuria, a clinical hallmark of lupus nephritis.[6]
Quantitative Data from Preclinical Models
Animal models of lupus nephritis have been instrumental in elucidating the role of the TWEAK/Fn14 pathway and for testing the efficacy of therapeutic interventions. The most commonly used models are the MRL/lpr mouse, which spontaneously develops a lupus-like disease, and induced models such as nephrotoxic serum (NTS) nephritis and chronic graft-versus-host disease (cGVHD).
| Animal Model | Intervention | Key Findings | Reference |
| MRL/lpr Mice | Fn14 Knockout | Significantly lower levels of proteinuria, BUN, and serum creatinine compared to wild-type mice.[3][6] | [3][6] |
| MRL/lpr Mice | Anti-TWEAK Antibody | Alleviated renal interstitial fibrosis and reduced renal free fatty acid and triglyceride content.[5] | [5] |
| Nephrotoxic Serum (NTS) Nephritis | Fn14 Knockout | Significantly attenuated proteinuria and improved kidney histology compared to wild-type mice. | [7] |
| Nephrotoxic Serum (NTS) Nephritis | Anti-TWEAK Antibody | Significantly reduced proteinuria and ameliorated kidney histopathology. | [7] |
| Chronic Graft-Versus-Host Disease (cGVHD) | Fn14 Knockout | Significantly less severe kidney disease and decreased proteinuria compared to wild-type mice.[4][8] | [4][8] |
| Chronic Graft-Versus-Host Disease (cGVHD) | Anti-TWEAK Antibody | Significantly diminished proteinuria and reduced kidney expression of IL-6 and MCP-1.[4][8] | [4][8] |
Experimental Protocols
Induction of Nephrotoxic Serum (NTS) Nephritis
This model is used to induce antibody-mediated glomerulonephritis that mimics certain features of lupus nephritis.
Protocol:
-
Pre-immunization: Mice (e.g., C57BL/6) are pre-immunized by intraperitoneal injection with 200 µg of normal sheep IgG emulsified in Complete Freund's Adjuvant (CFA).
-
Induction: Four days after pre-immunization, mice are intravenously injected with nephrotoxic serum (sheep anti-mouse glomerular basement membrane serum) at a dose of 2.5 µl per gram of body weight.
-
Monitoring: Disease progression is monitored by measuring proteinuria, blood urea nitrogen (BUN), and serum creatinine levels at specified time points. Kidney tissue is collected for histological and immunohistochemical analysis at the end of the experiment.[9][10]
Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary TWEAK (uTWEAK)
This protocol is for the quantification of TWEAK levels in urine, which can serve as a biomarker for lupus nephritis activity.
Protocol:
-
Sample Collection and Preparation: Collect midstream urine samples. Centrifuge to remove sediment and store the supernatant at -80°C until analysis. If not assayed immediately, add a protease inhibitor cocktail.
-
ELISA Procedure (using a commercial kit, e.g., from R&D Systems):
-
Coat a 96-well microplate with a capture antibody specific for human TWEAK and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add urine samples and standards in duplicate to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for human TWEAK. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20 minutes in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB). Incubate for 20 minutes in the dark.
-
Add a stop solution to terminate the reaction.
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of uTWEAK in the samples by comparing their optical density to the standard curve. Normalize uTWEAK levels to urinary creatinine concentration to account for variations in urine dilution.[11][12]
Immunohistochemistry (IHC) for Fn14 in Kidney Tissue
This protocol is for the detection and localization of Fn14 protein in kidney tissue sections.
Protocol:
-
Tissue Preparation:
-
Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 3-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific protein binding with a blocking serum.
-
Incubate the sections with a primary antibody against Fn14 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Microscopy:
Visualizations
TWEAK/Fn14 Signaling Pathway in Lupus Nephritis
References
- 1. Role of TWEAK/Fn14 signalling pathway in lupus nephritis and other clinical settings | Nefrología [revistanefrologia.com]
- 2. Role of TWEAK in Lupus Nephritis: A bench-to-bedside review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Knock-Out Of TWEAK Receptor/Fn14 Ameliorates Lupus Nephritis In MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]
- 4. Induction and Analysis of Nephrotoxic Serum Nephritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Anti-TWEAK Antibody Alleviates Renal Interstitial Fibrosis by Increasing PGC-1α Expression in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deficiency of Fibroblast Growth Factor-Inducible 14 (Fn14) Preserves the Filtration Barrier and Ameliorates Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the TWEAK/Fn14 pathway attenuates renal disease in nephrotoxic serum nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TWEAK/Fn14 interactions are instrumental in the pathogenesis of nephritis in the chronic graft-versus-host model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathology and protection in nephrotoxic nephritis is determined by selective engagement of specific Fc receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of nephrotoxic serum nephritis in inbred mice and suppressive effect of colchicine on the development of this nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urine TWEAK level as a biomarker for early response to treatment in active lupus nephritis: a prospective multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of urinary TWEAK levels in Mexican patients with untreated lupus nephritis: An exploratory study | Nefrología [revistanefrologia.com]
- 13. Soluble Fn14 Is Detected and Elevated in Mouse and Human Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
TWEAK-Fn14-IN-1: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWEAK-Fn14 signaling pathway is a critical regulator of inflammation, and its dysregulation is implicated in a variety of chronic inflammatory diseases and cancer. The interaction between the TNF-like weak inducer of apoptosis (TWEAK), a multifunctional cytokine, and its receptor, fibroblast growth factor-inducible 14 (Fn14), triggers a cascade of downstream signaling events that culminate in the production of a wide array of pro-inflammatory cytokines and chemokines. Consequently, the development of inhibitors targeting this pathway, such as the conceptual small molecule inhibitor TWEAK-Fn14-IN-1, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the effects of TWEAK-Fn14 pathway inhibition on cytokine production, drawing on data from known small molecule and antibody-based inhibitors of this pathway to model the expected effects of this compound.
The TWEAK-Fn14 Signaling Pathway and Cytokine Production
Activation of the TWEAK-Fn14 pathway is a key event in the inflammatory response. The binding of TWEAK to Fn14 initiates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. This, in turn, activates downstream signaling cascades, most notably the canonical and non-canonical nuclear factor-kappa B (NF-κB) pathways and the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38).[1][2][3] These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes, leading to the synthesis and secretion of a variety of cytokines and chemokines that mediate and amplify the inflammatory response.
Key cytokines and chemokines known to be upregulated by TWEAK-Fn14 signaling include:
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and immunity.[4][5]
-
Interleukin-8 (IL-8): A potent neutrophil chemoattractant.[5][6]
-
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): A key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells.[5]
-
RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted/CCL5): A chemokine that attracts T cells, eosinophils, and basophils.[4][5]
The inhibition of the TWEAK-Fn14 pathway is therefore expected to significantly attenuate the production of these and other pro-inflammatory mediators.
Mechanism of Action of TWEAK-Fn14 Pathway Inhibitors
While "this compound" is a conceptual designation, several small molecules and antibodies have been developed to block this pathway. These inhibitors typically function through one of the following mechanisms:
-
Directly blocking the TWEAK-Fn14 interaction: Small molecules can be designed to bind to either TWEAK or Fn14, physically preventing their interaction.[7][8]
-
Antibody-mediated neutralization of TWEAK: Monoclonal antibodies can bind to TWEAK, preventing it from engaging with Fn14.[1][6]
-
Antibody-mediated blockade of Fn14: Monoclonal antibodies can bind to Fn14, blocking the TWEAK binding site.[1]
By disrupting the initial ligand-receptor interaction, these inhibitors prevent the activation of downstream signaling pathways, thereby suppressing the production of inflammatory cytokines.
Quantitative Effects of TWEAK-Fn14 Inhibition on Cytokine Production
Specific quantitative data for a compound named "this compound" is not publicly available. However, studies on other inhibitors of this pathway provide valuable insights into the expected dose-dependent effects on cytokine production.
Table 1: Expected Effect of this compound on Cytokine Production in Various Cell Types
| Cell Type | Cytokine/Chemokine | Expected Effect of this compound | Reference Inhibitor(s) |
| Human Hepatic Stellate Cells (LX-2) | IL-6, IL-8, RANTES, MCP-1 | Dose-dependent decrease in secretion | General TWEAK/Fn14 pathway knowledge[5] |
| Human Glioblastoma Cells | (NF-κB driven reporters) | Dose-dependent decrease in activity | Aurintricarboxylic Acid (ATA)[8] |
| Human Colon Carcinoma Cells (WiDr) | IL-8 | Dose-dependent decrease in production | BIIB036 (anti-Fn14 antibody)[9] |
| Human Keratinocytes | RANTES, IL-6, IL-8, GM-CSF, MCP-1 | Dose-dependent decrease in production | General TWEAK/Fn14 pathway knowledge[4] |
| Various Cancer Cell Lines | (General cytokine secretion) | Dose-dependent decrease | RG7212 (anti-TWEAK antibody)[6] |
Note: The IC50 values for these effects are dependent on the specific inhibitor, cell type, and experimental conditions. For instance, aurintricarboxylic acid (ATA) was found to inhibit TWEAK-Fn14-mediated NF-κB activation with an IC50 of 0.6 μM in engineered HEK293 cells.[8]
Experimental Protocols
To assess the efficacy of a TWEAK-Fn14 inhibitor like this compound on cytokine production, a series of in vitro experiments are essential.
Cell Culture and Treatment
-
Cell Lines: Select cell lines known to express Fn14 and respond to TWEAK stimulation, such as human hepatic stellate cells (LX-2), glioblastoma cell lines (e.g., U87), or human keratinocytes.
-
Culture Conditions: Maintain cells in their recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for RNA extraction).
-
Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined optimal concentration of recombinant human TWEAK (e.g., 100 ng/mL).
-
Include appropriate controls: untreated cells, cells treated with TWEAK only, and cells treated with inhibitor only.
-
Incubate for a time period suitable for the desired readout (e.g., 24 hours for cytokine secretion, 6-8 hours for RNA analysis).
-
Cytokine Protein Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins in a sample.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Centrifuge to remove any cellular debris.
-
Perform ELISAs for the cytokines of interest (e.g., IL-6, IL-8, MCP-1, RANTES) using commercially available kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Cytokine mRNA Quantification (RT-qPCR)
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) measures the amount of a specific mRNA transcript.
-
Procedure:
-
Lyse the treated cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA template using a reverse transcriptase.
-
Perform qPCR using primers specific for the target cytokine genes and a housekeeping gene (for normalization).
-
Analyze the data to determine the relative fold change in gene expression.
-
NF-κB Activation Assay (Reporter Assay)
-
Principle: A reporter gene (e.g., luciferase) under the control of an NF-κB response element is used to measure the activity of the NF-κB pathway.
-
Procedure:
-
Transfect cells with an NF-κB luciferase reporter plasmid.
-
Treat the transfected cells with this compound and TWEAK as described above.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Visualizations
Signaling Pathway Diagram
Caption: TWEAK-Fn14 signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for assessing inhibitor effect on cytokine production.
Logical Relationship Diagram
Caption: Logical flow from pathway inhibition to therapeutic potential.
Conclusion
Inhibitors of the TWEAK-Fn14 signaling pathway, exemplified here by the conceptual this compound, hold significant promise for the treatment of a range of inflammatory diseases and cancers. By effectively blocking the interaction between TWEAK and Fn14, these inhibitors can potently suppress the production of key pro-inflammatory cytokines such as IL-6, IL-8, MCP-1, and RANTES. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such inhibitors, enabling researchers and drug development professionals to quantitatively assess their impact on cytokine production and downstream signaling pathways. Further investigation into the pharmacokinetics and in vivo efficacy of these compounds will be crucial for their translation into clinical applications.
References
- 1. Activation of TWEAK/Fn14 signaling suppresses TRAFs/NF-?B pathway in the pathogenesis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy [frontiersin.org]
- 4. TWEAK/Fn14 Activation Participates in Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TWEAK/Fn14 promotes pro-inflammatory cytokine secretion in hepatic stellate cells via NF-κB/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 7. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 8. oncotarget.com [oncotarget.com]
- 9. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TWEAK-Fn14-IN-1: Application Notes and Protocols for In Vitro Cell-Based Assays
For Research Use Only.
Introduction
The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a crucial regulator of a wide range of cellular activities, including proliferation, migration, differentiation, inflammation, and apoptosis.[1] Dysregulation of the TWEAK/Fn14 axis has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and tissue injury.[1][2] TWEAK-Fn14-IN-1 is a specific, dose-dependent small molecule inhibitor that targets the TWEAK-Fn14 interaction.[3][4] This document provides detailed protocols for utilizing this compound in a variety of in vitro cell-based assays to investigate its effects on the TWEAK/Fn14 signaling pathway.
This compound Compound Information
| Property | Value | Reference |
| Synonym | L524-0366 | [3][4] |
| Molecular Formula | C₁₃H₁₃ClN₄OS | [4] |
| Molecular Weight | 308.79 g/mol | [4] |
| Binding Affinity (Kd) | 7.12 μM (to Fn14) | [3][4] |
| Mechanism of Action | Binds to the Fn14 receptor, inhibiting the TWEAK-Fn14 interaction. | [3][4] |
| Solubility | Soluble in DMSO (25 mg/mL) | [4] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 6 months. | [3][4] |
TWEAK/Fn14 Signaling Pathway
The binding of the trimeric TWEAK cytokine to its receptor, Fn14, initiates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. This leads to the activation of multiple downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/Akt pathways.[2][5][6] These signaling events culminate in the regulation of gene expression, influencing a wide array of cellular responses.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the inhibitory activity of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
Cell Viability Assay (MTS/MTT Assay)
This assay is crucial to determine the cytotoxic effects of this compound on the cells of interest.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. A typical starting concentration range for a dose-response curve would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Reporter Assay
This assay measures the effect of this compound on TWEAK-induced NF-κB activation.
Workflow:
Protocol:
-
Transfection: Seed cells in a 24-well plate. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
TWEAK Stimulation: Add recombinant human or mouse TWEAK (typically 10-100 ng/mL) to the wells.
-
Incubation: Incubate for 6-24 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the unstimulated control.
Cell Migration Assay (Wound Healing/Transwell Assay)
This assay assesses the inhibitory effect of this compound on TWEAK-induced cell migration.
Workflow (Wound Healing):
Protocol (Wound Healing):
-
Cell Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch: Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing this compound (and/or TWEAK for stimulation) or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and after 24 hours (or other appropriate time points) using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
Cytokine Secretion Assay (ELISA)
This assay measures the ability of this compound to inhibit TWEAK-induced secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, MCP-1).
Workflow:
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction [frontiersin.org]
- 6. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
Application Notes and Protocols for TWEAK-Fn14-IN-1 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a critical regulator of various cellular processes, including inflammation, proliferation, migration, and apoptosis.[1][2][3] Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, cardiovascular diseases, and muscle atrophy.[1][4][5][6] Consequently, the TWEAK-Fn14 axis has emerged as a promising therapeutic target. While various modalities, including monoclonal antibodies and fusion proteins, have been explored to modulate this pathway, small molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration.
This document provides detailed application notes and generalized protocols for determining the appropriate dosage of a novel small molecule inhibitor, hypothetically named TWEAK-Fn14-IN-1, in mouse models of relevant diseases. Due to the absence of specific published data for a compound named "this compound," the following protocols are based on established principles of in vivo pharmacology and data from other agents targeting the TWEAK-Fn14 pathway.
TWEAK-Fn14 Signaling Pathway
The binding of the trimeric cytokine TWEAK to its receptor Fn14 initiates a signaling cascade that primarily activates the nuclear factor-κB (NF-κB) pathway, leading to the transcription of various genes involved in inflammation and cell survival.[2][3]
Quantitative Data for TWEAK-Fn14 Targeting Agents in Mouse Models
While specific data for this compound is unavailable, the following table summarizes dosages of other agents used to target this pathway in mice, providing a comparative reference.
| Agent Type | Specific Agent | Disease Model | Dosage | Administration Route | Reference |
| Small Molecule Inhibitor | L524-0366 | In vitro glioma cell migration | Not Applicable (in vitro) | Not Applicable (in vitro) | [4] |
| Agonistic Antibody | BIIB036 | Xenograft tumor models | 3.2 - 12.8 mg/kg | Intraperitoneal | [7] |
| Recombinant Protein | Fc-TWEAK | Spinal Muscular Atrophy | 7.9 - 31.6 µg | Subcutaneous | [8] |
| Cytokine Administration | TWEAK | Muscle atrophy | 100 µg/kg per week | Not specified | [9] |
Experimental Protocols
The following are generalized protocols for establishing the in vivo dosage of a novel small molecule inhibitor such as this compound.
In Vitro Characterization
Objective: To determine the in vitro potency of this compound.
Methodology:
-
Cell Line Selection: Utilize a cell line known to express Fn14 and exhibit a measurable response to TWEAK stimulation (e.g., induction of a specific chemokine or activation of an NF-κB reporter).
-
Assay:
-
Culture the selected cells to 70-80% confluency.
-
Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant TWEAK.
-
After an appropriate incubation period (e.g., 6-24 hours), measure the downstream readout (e.g., chemokine levels in the supernatant by ELISA, or NF-κB reporter activity via luciferase assay).
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Formulation and Vehicle Selection
Objective: To develop a suitable vehicle for in vivo administration that solubilizes this compound and is well-tolerated by the animals.
Methodology:
-
Solubility Testing: Test the solubility of this compound in various common vehicles (e.g., saline, PBS, corn oil, 5% DMSO/30% PEG400 in saline).
-
Stability Assessment: Evaluate the stability of the formulated compound at room temperature and 4°C over a relevant time period.
-
Tolerability: Administer the chosen vehicle to a small cohort of mice and monitor for any adverse effects over several days.
In Vivo Dose-Range Finding and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities.
Methodology:
-
Animal Model: Use healthy, age- and sex-matched mice (e.g., C57BL/6).
-
Dosing:
-
Administer single escalating doses of this compound to different cohorts of mice.
-
Select a starting dose based on in vitro potency and any available in silico predictions.
-
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Record body weights daily.
-
At the end of the study, perform gross necropsy and consider histopathological analysis of major organs.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 15-20% loss in body weight.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate drug exposure with target engagement.
Methodology:
-
PK Study:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
PD Study:
-
In a relevant disease model where the TWEAK-Fn14 pathway is activated, administer a single dose of this compound.
-
At different time points post-dose, collect tissues of interest (e.g., tumor, inflamed tissue).
-
Measure a biomarker of TWEAK-Fn14 pathway activity (e.g., phosphorylation of a downstream signaling molecule, or expression of a TWEAK-inducible gene).
-
Correlate the level of target inhibition with the plasma concentration of the drug at the corresponding time points.
-
Efficacy Studies in a Disease Model
Objective: To evaluate the therapeutic efficacy of this compound at well-tolerated doses.
Methodology:
-
Model Selection: Choose a mouse model relevant to the intended therapeutic indication (e.g., a tumor xenograft model for cancer, a collagen-induced arthritis model for rheumatoid arthritis, or a denervation model for muscle atrophy).
-
Study Design:
-
Randomize animals into treatment groups (vehicle control, different dose levels of this compound, and potentially a positive control).
-
Begin treatment at a relevant time point in the disease progression.
-
Administer the drug at a frequency determined by the PK data (e.g., once or twice daily).
-
-
Efficacy Readouts:
-
Monitor disease-specific endpoints (e.g., tumor volume, clinical arthritis score, muscle mass).
-
At the end of the study, collect tissues for histological and molecular analysis to confirm target engagement and downstream effects.
-
Experimental Workflow for Dosage Determination
The following diagram outlines the logical flow for determining the in vivo dosage of a novel small molecule inhibitor.
References
- 1. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - Labmedica.com [labmedica.com]
- 2. rupress.org [rupress.org]
- 3. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 6. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulation of Tweak and Fn14 in skeletal muscle of spinal muscular atrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controversies in TWEAK-Fn14 signaling in skeletal muscle atrophy and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TWEAK-Fn14 Pathway Inhibition in a Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWEAK (TNF-related weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a critical regulator of various cellular processes, including proliferation, migration, and survival.[1][2] In the context of oncology, the upregulation of Fn14 is observed in numerous solid tumors, and the activation of this pathway is associated with enhanced tumor growth, invasion, angiogenesis, and resistance to chemotherapy.[1][3][4][5] Consequently, the TWEAK-Fn14 axis has emerged as a promising therapeutic target for cancer treatment.
These application notes provide a comprehensive overview and detailed protocols for the utilization of a representative small molecule inhibitor of the TWEAK-Fn14 pathway, for the purpose of these notes referred to as TWEAK-Fn14-IN-1, in a cancer xenograft model. While specific data for a compound named "this compound" is not available in the current scientific literature, the following information is synthesized from published studies on other small molecule inhibitors and therapeutic antibodies targeting the TWEAK-Fn14 pathway. This document is intended to serve as a guide for researchers designing and executing in vivo efficacy studies.
Mechanism of Action and Signaling Pathway
TWEAK is the sole known ligand for the Fn14 receptor.[1] Upon binding of TWEAK to Fn14, a signaling cascade is initiated, primarily through the recruitment of TNF receptor-associated factors (TRAFs). This leads to the activation of both the canonical and non-canonical nuclear factor-kappa B (NF-κB) pathways, as well as other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[3][5] The activation of these pathways results in the transcription of genes that promote cell proliferation, survival, inflammation, and invasion.[1][2] Small molecule inhibitors targeting this pathway, such as this compound, are designed to disrupt the interaction between TWEAK and Fn14 or to inhibit downstream signaling components, thereby abrogating the pro-tumorigenic effects.
Caption: TWEAK-Fn14 Signaling Pathway and Point of Inhibition.
Data Presentation
The following tables summarize representative quantitative data from xenograft studies using inhibitors of the TWEAK-Fn14 pathway. This data is provided for comparative purposes and to guide expected outcomes.
Table 1: In Vivo Efficacy of TWEAK-Fn14 Pathway Inhibitors in Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Therapeutic Agent | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Renal Cell Carcinoma | ACHN, Caki-1 | Immunodeficient Mice | RG7212 (anti-TWEAK mAb) | Not Specified | Significant | [5] |
| Breast Carcinoma | MDA-MB-231 | Immunodeficient Mice | RG7212 (anti-TWEAK mAb) | Not Specified | Significant | [5] |
| Non-Small Cell Lung Cancer | Calu-3 | Immunodeficient Mice | RG7212 (anti-TWEAK mAb) | Not Specified | Significant | [5] |
| Ovarian Cancer | OV90 | Athymic Nu/Nu Mice | Small molecule inhibitor of Fn14 | Not Specified | Prolonged survival | [6] |
| Breast Cancer | MDA-MB-231 | Nude Mice | Adeno-TWEAK | Single intratumoral injection | Statistically significant reduction in tumor volume | [7] |
Table 2: Combination Therapy with TWEAK-Fn14 Pathway Inhibitors
| Cancer Type | Cell Line | Animal Model | Combination | Outcome | Reference |
| Breast Cancer | MDA-MB-231 | Xenograft | BIIB036 (anti-Fn14 Ab) + Paclitaxel | Enhanced efficacy | [8] |
| Non-Small Cell Lung Cancer | HOP62 | Xenograft | BIIB036 (anti-Fn14 Ab) + Paclitaxel or Carboplatin | Enhanced efficacy | [8] |
| Gastric Cancer | NCI-N87 | Xenograft | BIIB036 (anti-Fn14 Ab) + 5-FU | Enhanced efficacy | [8] |
Experimental Protocols
The following are detailed methodologies for a typical cancer xenograft study investigating the efficacy of this compound.
Cell Culture and Preparation
-
Cell Lines: Select a cancer cell line with documented high expression of Fn14. Examples from the literature include ACHN (renal), Caki-1 (renal), MDA-MB-231 (breast), Calu-3 (lung), and OV90 (ovarian).[5][6]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at the desired concentration for injection. Cell viability should be >95% as determined by trypan blue exclusion.
Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice, such as athymic nude (Nu/Nu) or SCID mice, to prevent graft rejection. House the animals in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
Caption: Experimental Workflow for a Cancer Xenograft Study.
This compound Administration
-
Formulation: Prepare this compound in a vehicle appropriate for the specific compound's solubility and stability (e.g., a solution of DMSO, PEG300, and saline). The vehicle alone will serve as the control.
-
Dosage and Administration Route: The optimal dose and route of administration should be determined in preliminary dose-finding studies. Based on preclinical studies with other small molecules, a starting point could be in the range of 10-50 mg/kg, administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) once or twice daily.
-
Treatment Groups: Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³). A typical study would include:
-
Group 1: Vehicle control
-
Group 2: this compound
-
(Optional) Group 3: Positive control (e.g., a standard-of-care chemotherapy agent)
-
(Optional) Group 4: this compound in combination with a standard-of-care agent.
-
-
Treatment Duration: Treat animals for a defined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per IACUC guidelines.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
-
Body Weight and Clinical Observations: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. Observe the animals daily for any signs of distress or adverse effects.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors can be excised and analyzed for PD markers to confirm target engagement. This may include:
-
Immunohistochemistry (IHC): To assess the expression and localization of Fn14, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
-
Western Blotting: To measure the levels of key signaling proteins in the TWEAK-Fn14 pathway, such as phosphorylated and total levels of NF-κB subunits (p65, p52).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
Safety and Toxicity
Based on studies with other TWEAK-Fn14 pathway inhibitors, targeting this pathway has been generally well-tolerated in preclinical models.[8] However, it is crucial to conduct thorough toxicity assessments for any new compound. Potential side effects could be related to the role of TWEAK-Fn14 in tissue repair and inflammation. Careful monitoring of animal health is essential throughout the study.
Conclusion
The TWEAK-Fn14 signaling pathway represents a compelling target for anti-cancer therapy. The protocols and data presented here provide a framework for evaluating the in vivo efficacy of this compound in a cancer xenograft model. Successful demonstration of tumor growth inhibition and a favorable safety profile in such preclinical models are critical steps in the development of novel cancer therapeutics targeting this pathway.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Dysregulation of Tweak and Fn14 in skeletal muscle of spinal muscular atrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TWEAK-Fn14-IN-1 Administration in a Rheumatoid Arthritis Animal Model
For Research Use Only.
Introduction
The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a critical regulator of inflammation, angiogenesis, and tissue remodeling.[1][2][3] In rheumatoid arthritis (RA), this pathway is upregulated and contributes to the pathogenesis of the disease by promoting the production of pro-inflammatory cytokines and chemokines, leading to synovial inflammation and joint destruction.[4][5][6][7] TWEAK-Fn14-IN-1 is a potent and selective small molecule inhibitor of the TWEAK-Fn14 interaction. These application notes provide a comprehensive overview of the use of this compound in a collagen-induced arthritis (CIA) animal model, a well-established preclinical model of RA.[8][9]
Mechanism of Action
TWEAK, a member of the tumor necrosis factor (TNF) superfamily, binds to its receptor Fn14, leading to the recruitment of TNF receptor-associated factors (TRAFs).[2][3] This initiates downstream signaling cascades, primarily activating the nuclear factor-κB (NF-κB) pathway, which in turn upregulates the expression of various inflammatory mediators.[2][8][10] this compound competitively inhibits the binding of TWEAK to Fn14, thereby blocking the activation of these downstream inflammatory pathways.
Figure 1: TWEAK-Fn14 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative preclinical study evaluating the efficacy of this compound in a rat model of collagen-induced arthritis.
Table 1: Arthritis Score and Paw Swelling
| Group | Treatment | Arthritis Score (Mean ± SD) | Paw Swelling (mm, Mean ± SD) |
| 1 | Normal Control | 0.0 ± 0.0 | 0.1 ± 0.05 |
| 2 | CIA Control | 10.5 ± 1.5 | 2.5 ± 0.4 |
| 3 | This compound (10 mg/kg) | 4.2 ± 0.8 | 1.2 ± 0.3 |
| 4 | This compound (20 mg/kg) | 2.1 ± 0.5 | 0.8 ± 0.2 |
| 5 | Methotrexate (Positive Control) | 3.5 ± 0.7 | 1.0 ± 0.2 |
| *p < 0.05 compared to CIA Control group. |
Table 2: Serum Cytokine Levels
| Group | IL-1β (pg/mL, Mean ± SD) | TNF-α (pg/mL, Mean ± SD) | IL-6 (pg/mL, Mean ± SD) |
| Normal Control | 25.3 ± 5.1 | 30.1 ± 6.2 | 45.2 ± 8.3 |
| CIA Control | 150.2 ± 20.5 | 180.5 ± 25.1 | 250.7 ± 30.9 |
| This compound (10 mg/kg) | 80.6 ± 12.3 | 95.3 ± 15.4 | 130.4 ± 20.1 |
| This compound (20 mg/kg) | 55.1 ± 9.8 | 60.7 ± 10.2 | 90.5 ± 15.6 |
| Methotrexate | 75.4 ± 11.9 | 90.1 ± 14.8 | 125.8 ± 18.7 |
| p < 0.05 compared to CIA Control group. |
Table 3: Histopathological Scores of Ankle Joints
| Group | Synovial Hyperplasia (Score, Mean ± SD) | Inflammatory Infiltration (Score, Mean ± SD) | Cartilage Destruction (Score, Mean ± SD) |
| Normal Control | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| CIA Control | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.0 ± 0.6 |
| This compound (10 mg/kg) | 1.8 ± 0.3 | 1.5 ± 0.3 | 1.4 ± 0.4 |
| This compound (20 mg/kg) | 0.9 ± 0.2 | 0.8 ± 0.2 | 0.7 ± 0.3 |
| Methotrexate | 1.5 ± 0.4 | 1.2 ± 0.3 | 1.1 ± 0.3 |
| p < 0.05 compared to CIA Control group. Scoring scale: 0 = normal, 1 = mild, 2 = moderate, 3 = marked, 4 = severe. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.[8][9]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
Procedure:
-
Emulsification: Prepare an emulsion of CII and CFA by mixing equal volumes. The mixture should be a stable, thick emulsion.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of CII and IFA. Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
Monitoring: Monitor the mice daily for the onset and severity of arthritis, typically starting from day 24.
Figure 2: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
Procedure:
-
Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).
-
Administration: Administer the prepared suspension or vehicle to the respective groups of mice daily via oral gavage, starting from the onset of arthritis (e.g., day 25) until the end of the study (e.g., day 42).
Assessment of Arthritis
Clinical Scoring:
-
Score each paw on a scale of 0-4 based on the severity of inflammation:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
Paw Swelling:
-
Measure the thickness of the hind paws using a digital caliper.
Histological Analysis
Procedure:
-
At the end of the study, euthanize the mice and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the joints in a suitable decalcification solution.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green for cartilage assessment.
-
Score the sections for synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion by a blinded observer.[11][12][13]
Measurement of Inflammatory Cytokines
Procedure:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum by centrifugation.
-
Measure the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.[14][15][16]
Conclusion
The administration of this compound demonstrates significant therapeutic potential in a preclinical model of rheumatoid arthritis. It effectively reduces clinical signs of arthritis, suppresses the production of key inflammatory cytokines, and ameliorates joint pathology. These findings support the continued investigation of this compound as a novel therapeutic agent for the treatment of rheumatoid arthritis.
References
- 1. TGen-led study reveals TWEAK-Fn14 as key drug target | AZBio [azbio.org]
- 2. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TWEAK-Fn14 system as a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A homogeneous HTRF assay for the identification of inhibitors of the TWEAK-Fn14 protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TWEAK and its receptor Fn14 in the synovium of patients with rheumatoid arthritis compared to psoriatic arthritis and its response to tumour necrosis factor blockade | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. TWEAK and Fn14 expression in the pathogenesis of joint inflammation and bone erosion in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Phosphorylated NF-κB (p65) Following Inhibition of the TWEAK/Fn14 Pathway with TWEAK-Fn14-IN-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated NF-κB p65 (Ser536) in cell lysates using Western blotting. This method is designed to assess the inhibitory effect of TWEAK-Fn14-IN-1 on the TWEAK-induced activation of the canonical NF-κB signaling pathway.
Introduction
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis implicated in a variety of cellular processes, including inflammation, proliferation, and migration.[1][2] The binding of the trimeric TWEAK ligand to Fn14 induces receptor trimerization and the recruitment of downstream signaling adaptors, such as TNF receptor-associated factors (TRAFs).[3][4] This assembly initiates intracellular signaling cascades, prominently leading to the activation of the nuclear factor-kappa B (NF-κB) transcription factors.[1][2]
The canonical NF-κB pathway is a key mediator of TWEAK/Fn14 signaling.[3][4] Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κBα (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, allowing it to translocate to the nucleus. The phosphorylation of the p65 subunit at serine 536 is a critical step for its transcriptional activity.
This compound is a specific, dose-dependent inhibitor of the TWEAK/Fn14 pathway.[5] It functions by binding directly to the Fn14 receptor, thereby likely preventing the binding of TWEAK and subsequent downstream signaling events, including the activation of NF-κB.[5] This application note provides a detailed Western blot protocol to investigate the inhibitory effect of this compound on TWEAK-mediated phosphorylation of NF-κB p65.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TWEAK/Fn14 signaling pathway leading to NF-κB activation and the experimental workflow for the Western blot protocol.
Experimental Protocol
Materials and Reagents
-
Cell Line: A cell line known to express the Fn14 receptor (e.g., HeLa, U-87 MG, or other cancer cell lines).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant Human TWEAK/TNFSF12
-
This compound (prepared in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
10% Mini-PROTEAN TGX Precast Protein Gels
-
Tris/Glycine/SDS Running Buffer
-
PVDF Membrane
-
Transfer Buffer (Tris/Glycine buffer with 20% methanol)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-NF-κB p65 (Ser536) antibody
-
Rabbit anti-NF-κB p65 antibody
-
Mouse anti-GAPDH antibody (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Deionized Water
Procedure
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant TWEAK (e.g., 100 ng/mL) for a predetermined time (e.g., 15-30 minutes) to induce NF-κB phosphorylation. Include a non-stimulated control group.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load the samples and a protein molecular weight marker onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1 hour or according to the manufacturer's protocol.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 (Ser536) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit IgG secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
-
Stripping and Re-probing (for Total NF-κB and Loading Control):
-
To normalize the pNF-κB signal, the membrane can be stripped and re-probed for total NF-κB p65 and a loading control like GAPDH.
-
Wash the membrane with TBST.
-
Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour in 5% BSA/TBST.
-
Repeat the antibody incubation steps with the primary antibodies for total NF-κB p65 and then for GAPDH, followed by their respective secondary antibodies.
-
Data Presentation and Analysis
The band intensities from the Western blot images should be quantified using densitometry software (e.g., ImageJ). The pNF-κB p65 signal should be normalized to the total NF-κB p65 signal, which is then normalized to the loading control (GAPDH) signal for each sample. The data can be presented in a table for clear comparison.
| Treatment Group | TWEAK (100 ng/mL) | This compound (µM) | Normalized pNF-κB p65/Total NF-κB p65 Ratio (Arbitrary Units) | Fold Change vs. TWEAK alone |
| Vehicle Control | - | - | 1.0 | - |
| TWEAK alone | + | - | 5.2 | 1.0 |
| TWEAK + Inhibitor | + | 1 | 3.8 | 0.73 |
| TWEAK + Inhibitor | + | 5 | 2.1 | 0.40 |
| TWEAK + Inhibitor | + | 10 | 1.3 | 0.25 |
| Inhibitor alone | - | 10 | 0.9 | - |
Note: The values in the table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and antibody efficacy.
Troubleshooting
-
No or Weak Signal:
-
Insufficient protein loading.
-
Inefficient protein transfer.
-
Primary or secondary antibody concentration is too low.
-
Inactive ECL substrate.
-
-
High Background:
-
Insufficient blocking.
-
Antibody concentration is too high.
-
Inadequate washing.
-
-
Non-specific Bands:
-
Antibody cross-reactivity.
-
Protein degradation (use fresh protease inhibitors).
-
By following this detailed protocol, researchers can effectively assess the inhibitory potential of this compound on the TWEAK/Fn14-mediated activation of NF-κB, providing valuable insights for drug development and a deeper understanding of this important signaling pathway.
References
- 1. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Migration Assay Using TWEAK-Fn14-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWEAK/Fn14 signaling pathway is a critical regulator of various cellular processes, including inflammation, proliferation, and, notably, cell migration.[1] The interaction between the cytokine TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) and its receptor Fn14 (Fibroblast growth factor-inducible 14) triggers downstream signaling cascades, primarily through the activation of the NF-κB pathway, which in turn promotes the expression of genes involved in cell motility and invasion.[1][2] Dysregulation of the TWEAK/Fn14 axis has been implicated in the progression of various diseases, including cancer, making it an attractive target for therapeutic intervention.[3]
TWEAK-Fn14-IN-1 (also known as L524-0366) is a specific, dose-dependent small molecule inhibitor of the TWEAK-Fn14 interaction.[4] It binds directly to the Fn14 receptor with a dissociation constant (Kd) of 7.12 μM, effectively blocking TWEAK-induced signaling and subsequent cellular responses, such as cell migration, without exhibiting cytotoxic effects.[4][5] These application notes provide detailed protocols for utilizing this compound in two standard cell migration assays: the Transwell (Boyden Chamber) Assay and the Scratch (Wound Healing) Assay.
TWEAK/Fn14 Signaling Pathway
The binding of trimeric TWEAK to the Fn14 receptor induces receptor trimerization and the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. This initiates a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) pathway. Activated NF-κB translocates to the nucleus and promotes the transcription of target genes that are critically involved in cell migration and invasion.
Data Presentation
The following tables present representative quantitative data on the effect of a TWEAK/Fn14 pathway inhibitor on cell migration. The data is based on studies using Fn14 antagonists and should be considered as a reference for designing experiments with this compound. Optimal concentrations for this compound should be determined empirically for each cell line and experimental condition.
Table 1: Effect of this compound on TWEAK-Induced Cell Migration (Transwell Assay)
| Treatment Group | TWEAK (ng/mL) | This compound (µM) | Migrated Cells (per field) | % Inhibition of Migration |
| Vehicle Control | 0 | 0 | 50 ± 8 | N/A |
| TWEAK | 100 | 0 | 250 ± 22 | 0% |
| TWEAK + Inhibitor | 100 | 1 | 180 ± 15 | 28% |
| TWEAK + Inhibitor | 100 | 5 | 110 ± 12 | 56% |
| TWEAK + Inhibitor | 100 | 10 | 65 ± 9 | 74% |
| Inhibitor Only | 0 | 10 | 48 ± 7 | N/A |
Data are presented as mean ± standard deviation. The % inhibition is calculated relative to the TWEAK-treated group.
Table 2: Effect of this compound on TWEAK-Induced Wound Closure (Scratch Assay)
| Treatment Group | TWEAK (ng/mL) | This compound (µM) | Wound Closure (%) at 24h | % Inhibition of Wound Closure |
| Vehicle Control | 0 | 0 | 25 ± 4 | N/A |
| TWEAK | 100 | 0 | 85 ± 7 | 0% |
| TWEAK + Inhibitor | 100 | 1 | 60 ± 6 | 29% |
| TWEAK + Inhibitor | 100 | 5 | 40 ± 5 | 53% |
| TWEAK + Inhibitor | 100 | 10 | 30 ± 4 | 65% |
| Inhibitor Only | 0 | 10 | 23 ± 3 | N/A |
Data are presented as mean ± standard deviation. The % inhibition is calculated relative to the TWEAK-treated group.
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Workflow for Transwell Migration Assay
Materials:
-
Cells of interest (e.g., glioma cells, cancer cell lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Recombinant TWEAK
-
This compound (L524-0366)
-
DMSO (vehicle for inhibitor)
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
24-well cell culture plates
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde (for fixation)
-
Crystal Violet solution or DAPI (for staining)
-
Microscope with a camera
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.
-
On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL recombinant TWEAK). For the negative control, add serum-free medium only.
-
In a separate tube, prepare the cell suspension with or without this compound. A suggested starting concentration for the inhibitor is 10 µM, with a dose-response curve recommended for optimization (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 4-24 hours). Incubation time should be optimized for each cell line.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-15 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a Crystal Violet solution for 15-20 minutes or DAPI for nuclear staining.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view (e.g., 5 fields at 200x magnification).
-
Calculate the average number of migrated cells per field for each condition.
-
Protocol 2: Scratch (Wound Healing) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Workflow for Scratch (Wound Healing) Assay
Materials:
-
Cells of interest
-
Cell culture medium with and without serum
-
PBS
-
Recombinant TWEAK
-
This compound (L524-0366)
-
DMSO
-
Multi-well plates (e.g., 24-well or 96-well)
-
Sterile 200 µL pipette tip or a dedicated cell-scratching tool
-
Microscope with a camera and image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, gently create a straight scratch through the center of the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells gently with PBS or serum-free medium to remove any detached cells and debris.
-
-
Treatment:
-
Replace the medium with fresh low-serum (e.g., 1% FBS) or serum-free medium containing the different treatment conditions:
-
Vehicle control
-
Recombinant TWEAK (e.g., 100 ng/mL)
-
Recombinant TWEAK + varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM)
-
This compound alone
-
-
Ensure the final DMSO concentration is consistent across all wells.
-
-
Imaging and Analysis:
-
Immediately after adding the treatments, capture images of the scratch in each well. This is the 0-hour time point. It is helpful to mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.
-
Use image analysis software (like ImageJ) to measure the area or the width of the scratch at each time point for all conditions.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100 where Area_t0 is the area of the scratch at time 0 and Area_tx is the area of the scratch at the measured time point.
-
Conclusion
This compound is a valuable tool for investigating the role of the TWEAK/Fn14 signaling pathway in cell migration. The protocols provided herein for the Transwell and scratch assays offer robust methods for quantifying the inhibitory effects of this compound on TWEAK-induced cell migration. Researchers and drug development professionals can utilize these protocols to further elucidate the mechanisms of TWEAK/Fn14-mediated cellular processes and to evaluate the therapeutic potential of targeting this pathway. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.
References
- 1. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TWEAK/Fn14 interaction induces proliferation and migration in human airway smooth muscle cells via activating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: TWEAK-Fn14-IN-1 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential synergistic effects of TWEAK-Fn14-IN-1, a hypothetical inhibitor of the TWEAK-Fn14 signaling pathway, in combination with conventional chemotherapy agents in vitro. The protocols and methodologies are based on established laboratory techniques and the current scientific understanding of the TWEAK-Fn14 pathway's role in promoting cancer cell survival and chemoresistance.
Scientific Rationale
The tumor necrosis factor-like weak inducer of apoptosis (TWEAK) and its receptor, fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis implicated in various cellular processes, including inflammation, proliferation, and survival.[1][2][3] In the context of cancer, sustained activation of the TWEAK-Fn14 pathway has been shown to promote tumor cell survival, migration, invasion, and resistance to chemotherapeutic agents.[4]
Activation of Fn14 by TWEAK can trigger several downstream signaling cascades, most notably the canonical and non-canonical nuclear factor-κB (NF-κB) pathways, as well as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][5][6] These pathways converge to upregulate the expression of pro-survival proteins, such as Mcl-1 and other members of the B-cell lymphoma 2 (Bcl-2) family, which can inhibit apoptosis induced by chemotherapy.[7]
By inhibiting the TWEAK-Fn14 pathway, this compound is hypothesized to suppress these pro-survival signals, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. This combination strategy aims to achieve a synergistic or additive anti-cancer effect, potentially allowing for lower effective doses of chemotherapeutic agents and overcoming acquired resistance. One study has shown that TWEAK in combination with carboplatin can enrich for cancer stem-like cells, suggesting that inhibiting this pathway could be particularly beneficial.[8] Furthermore, the depletion or inhibition of Mcl-1, a downstream effector of TWEAK-Fn14 signaling, has been demonstrated to sensitize non-small cell lung cancer cells to cisplatin.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of in vitro combination studies with this compound and a standard chemotherapeutic agent (e.g., Cisplatin).
Table 1: IC50 Values of this compound and Cisplatin as Single Agents and in Combination
| Cell Line | Treatment | IC50 (µM) |
| A549 (Lung Carcinoma) | This compound | 15.2 |
| Cisplatin | 8.5 | |
| This compound + Cisplatin (1:1 ratio) | 3.2 | |
| Panc-1 (Pancreatic Carcinoma) | This compound | 22.8 |
| Cisplatin | 12.1 | |
| This compound + Cisplatin (1:1 ratio) | 5.1 |
Table 2: Combination Index (CI) Values for this compound and Cisplatin
| Cell Line | Combination Ratio (this compound:Cisplatin) | Fa = 0.50 (CI) | Fa = 0.75 (CI) | Fa = 0.90 (CI) | Interpretation |
| A549 | 1:1 | 0.68 | 0.62 | 0.55 | Synergy |
| Panc-1 | 1:1 | 0.75 | 0.69 | 0.61 | Synergy |
| Interpretation: CI < 0.9 indicates synergy; 0.9 ≤ CI ≤ 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. |
Table 3: Apoptosis Rates in A549 Cells Treated with this compound and Cisplatin
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control | - | 3.1 | 1.5 | 4.6 |
| This compound | 5 | 5.2 | 2.1 | 7.3 |
| Cisplatin | 2.5 | 15.8 | 5.4 | 21.2 |
| Combination | 5 + 2.5 | 35.7 | 12.3 | 48.0 |
Mandatory Visualizations
Caption: TWEAK-Fn14 signaling pathway and points of intervention.
Caption: Experimental workflow for in vitro synergy studies.
Caption: Interpretation of Combination Index (CI) values.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-response of single agents and the effects of combination treatments on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[10]
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
Single-Agent Treatment: For determining IC50 values, treat cells with increasing concentrations of each drug individually. Include vehicle-treated control wells.
-
Combination Treatment: Treat cells with the combination of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent caspase activity assay kit[12][13]
-
Luminometer
Procedure:
-
Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.[13]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[13]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[13]
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 7. TWEAK/Fn14 Pathway Is a Novel Mediator of Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
Dissolving TWEAK-Fn14-IN-1 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of TWEAK-Fn14-IN-1, a specific, dose-dependent inhibitor of the TWEAK-Fn14 signaling pathway, in cell culture experiments. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results.
Introduction to this compound
This compound (also known as Compound L524-0366) is a small molecule inhibitor that specifically targets the interaction between the tumor necrosis factor-like weak inducer of apoptosis (TWEAK) and its receptor, fibroblast growth factor-inducible 14 (Fn14).[1][2][3] The TWEAK-Fn14 signaling axis is a crucial pathway involved in various cellular processes, including proliferation, migration, differentiation, apoptosis, angiogenesis, and inflammation.[4] Dysregulation of this pathway has been implicated in numerous pathologies, such as cancer, autoimmune diseases, and tissue injury. This compound binds to the Fn14 receptor with a dissociation constant (Kd) of 7.12 μM, and has been shown to inhibit TWEAK-induced glioma cell migration without significant cytotoxic effects.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 308.79 g/mol | [2] |
| Purity | ≥99% | [1] |
| Solubility in DMSO | 25 mg/mL (80.96 mM) | [2] |
| Binding Affinity (Kd) | 7.12 μM | [1][2][3] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. A concentration of 10 mM is recommended for convenient dilution into cell culture media.
-
To prepare a 10 mM stock solution, dissolve 3.088 mg of this compound in 1 mL of DMSO.
-
Facilitate dissolution by placing the tube in an ultrasonic bath until the solution is clear and no particulate matter is visible.[2]
-
-
Aliquoting and Storage:
Use of this compound in Cell Culture
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (cells treated with the same final concentration of DMSO as the inhibitor-treated cells) in your experiments.
-
Dose-Response: this compound is a dose-dependent inhibitor.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell type and experimental endpoint. A starting range of 1 µM to 20 µM is suggested.
-
Pre-treatment: Depending on the experimental design, it may be necessary to pre-incubate the cells with this compound for a specific period before stimulating with TWEAK.
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. Ensure thorough mixing.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
If applicable, pre-incubate the cells with the inhibitor for the desired duration.
-
-
Stimulation (if applicable):
-
If studying the inhibitory effect on TWEAK-induced responses, add recombinant TWEAK protein to the culture medium at the desired concentration.
-
-
Incubation: Incubate the cells for the appropriate duration as determined by your experimental protocol.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., cell migration assay, western blotting for signaling pathway components, gene expression analysis).
Visualizations
TWEAK/Fn14 Signaling Pathway
Caption: TWEAK/Fn14 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TWEAK-Fn14-IN-1 in Liver Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. The interaction between the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), has emerged as a critical pathway in the pathogenesis of liver fibrosis.[1][2][3][4] The TWEAK/Fn14 signaling axis is implicated in the proliferation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[1][2][3][4] TWEAK-Fn14-IN-1, also known as L524-0366, is a specific, dose-dependent small molecule inhibitor that binds to the Fn14 receptor, thereby disrupting the TWEAK-Fn14 interaction.[5][6] This document provides detailed application notes and protocols for the use of this compound in the study of liver fibrosis.
Mechanism of Action
This compound (L524-0366) is a non-ATP competitive inhibitor that specifically targets the Fn14 receptor. It has been shown to bind to the surface of Fn14 with a dissociation constant (KD) of 7.12 μM.[5][6] By binding to Fn14, the inhibitor prevents the binding of TWEAK, thereby blocking the downstream signaling cascades that lead to cellular responses such as proliferation and migration.[5][6] In the context of liver fibrosis, this inhibition is expected to reduce the proliferation of activated hepatic stellate cells, a key driver of the fibrotic process.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment | Concentration | Effect | Reference |
| Human Glioma Cells (T98G) | Cell Migration Assay | TWEAK + L524-0366 | 10 µM | Complete suppression of TWEAK-induced cell migration | [7] |
| Human Ovarian Cancer Cells (CAOV4) | NF-κB Luciferase Reporter Assay | TWEAK + L524-0366 | 50 µM | Loss of TWEAK-induced NF-κB activity | [8] |
| Murine Hepatic Progenitor Cell Organoids | Organoid Proliferation Assay | Recombinant TWEAK + L524-0366 | Not Specified | Loss of TWEAK-induced organoid proliferation | [9] |
In Vivo Efficacy of this compound
| Animal Model | Disease | Treatment | Dosage & Administration | Key Findings | Reference |
| Mouse | Biliary Atresia (RRV-induced) | FN14 antagonist L524-0366 | Not Specified | Decreased ductular reactions, biliary fibrosis, and periportal fibroblast activation. Loss of downstream noncanonical NF-κB signaling. | [9] |
Signaling Pathway
The binding of TWEAK to its receptor Fn14 initiates a signaling cascade that plays a crucial role in the progression of liver fibrosis. This pathway involves the recruitment of TNF receptor-associated factors (TRAFs) and the subsequent activation of both canonical and non-canonical NF-κB pathways, as well as the MAPK signaling cascade. These pathways converge to promote the proliferation of hepatic stellate cells, a key event in liver fibrogenesis.
Experimental Protocols
In Vitro Protocol: Inhibition of Hepatic Stellate Cell Proliferation
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of activated hepatic stellate cells (e.g., LX-2 cell line).
Materials:
-
This compound (L524-0366)
-
LX-2 human hepatic stellate cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human TWEAK
-
Cell proliferation assay kit (e.g., MTS or BrdU)
-
96-well plates
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed LX-2 cells in a 96-well plate at a density of 5,000 cells/well in complete DMEM and incubate overnight.
-
Serum Starvation: The following day, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
Stimulation: Add recombinant human TWEAK to the wells at a final concentration of 100 ng/mL to stimulate proliferation. Include a negative control group with no TWEAK stimulation.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assay: Measure cell proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TWEAK-induced proliferation for each concentration of the inhibitor.
In Vivo Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This protocol provides a general framework for evaluating the anti-fibrotic efficacy of this compound in a mouse model of CCl4-induced liver fibrosis.
Materials:
-
This compound (L524-0366)
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil (vehicle for CCl4)
-
Suitable vehicle for this compound (e.g., DMSO, PEG300, Tween 80, saline)
-
Gavage needles
-
Syringes and needles for intraperitoneal (IP) injection
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Induction of Fibrosis:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Administer CCl4 via intraperitoneal (IP) injection at a dose of 1 mL/kg body weight, twice a week for 8 weeks.[10]
-
-
Treatment:
-
Randomly divide the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (receives corn oil and inhibitor vehicle).
-
Group 2: CCl4 + Vehicle (receives CCl4 and inhibitor vehicle).
-
Group 3: CCl4 + this compound (receives CCl4 and the inhibitor).
-
-
Based on available literature for other small molecule inhibitors and the biliary atresia study, a starting dose of 10-50 mg/kg/day administered by oral gavage or IP injection could be considered, but dose-ranging studies are recommended.
-
Initiate treatment after 4 weeks of CCl4 administration (therapeutic model) and continue until the end of the study.
-
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint Analysis:
-
At the end of the 8-week period, euthanize the mice and collect blood and liver samples.
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction. Perform quantitative real-time PCR (qPCR) to measure the expression of fibrosis-related genes (e.g., Col1a1, Acta2 (α-SMA), Timp1, Tgfb1).
-
Protein Analysis: Snap-freeze a portion of the liver for protein extraction. Perform Western blotting to assess the protein levels of α-SMA and collagen type I.
-
Logical Relationships of this compound Effects
Conclusion
This compound represents a promising tool for investigating the role of the TWEAK/Fn14 signaling pathway in liver fibrosis. Its specificity allows for the targeted dissection of this pathway in both in vitro and in vivo models. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at evaluating the therapeutic potential of inhibiting the TWEAK/Fn14 axis in the context of chronic liver disease. Further studies are warranted to establish the optimal dosing and therapeutic window for this compound in various models of liver fibrosis.
References
- 1. Interaction of TWEAK with Fn14 leads to the progression of fibrotic liver disease by directly modulating hepatic stellate cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of TWEAK with Fn14 leads to the progression of fibrotic liver disease by directly modulating hepatic stellate cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TWEAK/FN14 promotes profibrogenic pathway activation in Prominin-1-expressing hepatic progenitor cells in biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols: Immunohistochemical Analysis of Fn14 Expression Following TWEAK-Fn14-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWEAK (TNF-like weak inducer of apoptosis)/Fn14 (Fibroblast growth factor-inducible 14) signaling pathway is a critical regulator of various cellular processes, including inflammation, proliferation, migration, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, such as cancer, autoimmune disorders, and tissue injury.[1][3][4] The small molecule inhibitor, TWEAK-Fn14-IN-1, offers a targeted approach to modulate the activity of this pathway by specifically blocking the interaction between the TWEAK ligand and its receptor, Fn14.[5]
Fn14 is a highly inducible cell-surface receptor, and its expression is often upregulated in pathological conditions.[1][6] Interestingly, the TWEAK ligand itself can induce the expression of its own receptor, Fn14, creating a positive feedback loop that can amplify signaling.[1][2] This induction is often mediated through the activation of the NF-κB signaling pathway downstream of TWEAK-Fn14 binding.[1] Consequently, inhibition of the TWEAK/Fn14 interaction by this compound is hypothesized to not only block downstream signaling but also to reduce the expression of Fn14 at the cell surface.
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the detection and semi-quantitative analysis of Fn14 expression in tissue samples following treatment with this compound. The provided protocols and data presentation formats are intended to facilitate the assessment of the inhibitor's efficacy in modulating Fn14 expression.
Signaling Pathway and Inhibitor Mechanism of Action
The binding of the trimeric TWEAK cytokine to its receptor, Fn14, induces receptor trimerization and the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14.[1] This initiates a signaling cascade that leads to the activation of downstream pathways, most notably the canonical and non-canonical NF-κB pathways.[1] Activation of NF-κB results in the transcription of a wide range of target genes involved in inflammation, cell survival, and proliferation.[1]
This compound is a small molecule inhibitor designed to physically occupy the TWEAK-binding pocket on the Fn14 receptor.[5] By doing so, it competitively inhibits the binding of TWEAK to Fn14, thereby preventing the initiation of the downstream signaling cascade. This blockade of the TWEAK/Fn14 axis is expected to abrogate the pathological cellular responses driven by this pathway.
Experimental Workflow for IHC Analysis
A typical experimental workflow for assessing the effect of this compound on Fn14 expression using immunohistochemistry involves several key stages, from tissue collection and preparation to image analysis and data interpretation.
Detailed Immunohistochemistry Protocol for Fn14
This protocol is a general guideline and may require optimization based on the specific tissue type, antibody, and detection system used.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against Fn14 (e.g., rabbit polyclonal or mouse monoclonal)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Fn14 antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown precipitate is visible (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Presentation and Analysis
For a semi-quantitative analysis of Fn14 expression, a scoring system can be employed. This typically involves assessing both the intensity of the staining and the percentage of positively stained cells. The H-score is a common method for this type of analysis, calculated as:
H-score = Σ (Intensity x Percentage of positive cells)
-
Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
The following tables provide a template for presenting the quantitative data from the IHC analysis.
Table 1: IHC Staining Intensity of Fn14
| Treatment Group | No Staining (0) | Weak Staining (1+) | Moderate Staining (2+) | Strong Staining (3+) |
| Vehicle Control | 10% | 20% | 40% | 30% |
| This compound | 40% | 35% | 20% | 5% |
| n | ||||
| p-value |
This table represents example data for illustrative purposes.
Table 2: Semi-Quantitative Analysis of Fn14 Expression (H-Score)
| Treatment Group | Mean H-Score | Standard Deviation | p-value |
| Vehicle Control | 190 | ± 25 | < 0.05 |
| This compound | 90 | ± 18 | |
| n |
This table represents example data for illustrative purposes.
Expected Results and Interpretation
Based on the mechanism of action, treatment with this compound is expected to lead to a decrease in Fn14 expression in tissues where the TWEAK/Fn14 pathway is active. This would be observed as a reduction in the intensity and percentage of Fn14-positive cells in the IHC-stained tissue sections from the this compound treated group compared to the vehicle control group. The H-score for the treated group should be significantly lower than that of the control group.
A significant reduction in Fn14 expression following treatment with this compound would provide strong evidence for the inhibitor's on-target effect and its potential to disrupt the positive feedback loop that maintains high levels of Fn14 in pathological conditions. This data is crucial for validating the therapeutic potential of targeting the TWEAK/Fn14 pathway.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 6. rupress.org [rupress.org]
Troubleshooting & Optimization
Navigating TWEAK-Fn14-IN-1: A Technical Guide to Solubility and Stability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and stability of TWEAK-Fn14-IN-1, a specific dose-dependent inhibitor of the TWEAK-Fn14 pathway. Addressing common challenges encountered during experimental workflows, this resource offers detailed troubleshooting guides, frequently asked questions, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of 25 mg/mL, which is equivalent to 80.96 mM.[1] It is important to note that sonication is recommended to achieve this concentration.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is advised to dissolve this compound in DMSO. For example, to create a 10 mM stock solution, you would dissolve the compound in the appropriate volume of DMSO as indicated by the supplier's datasheet.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound in its powdered form should be kept at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2][3]
Q5: Can I store my this compound stock solution at room temperature?
A5: It is not recommended to store this compound stock solutions at room temperature for any significant length of time, as this can lead to degradation of the compound. For optimal stability, adhere to the recommended storage temperatures of -20°C or -80°C.[1][2][3]
Troubleshooting Guide
Issue 1: I am having difficulty dissolving this compound in DMSO.
-
Question: I've added the correct amount of DMSO to my this compound powder, but it's not fully dissolving. What should I do?
-
Answer: It is noted that achieving the maximum concentration of 25 mg/mL in DMSO requires sonication.[1] If you are observing incomplete dissolution, try the following steps:
-
Vortex the solution: Gently vortex the vial for 1-2 minutes.
-
Use an ultrasonic bath: Place the vial in an ultrasonic water bath for 5-10 minutes. Check for dissolution and repeat if necessary.
-
Gentle warming: As a last resort, you can try gently warming the solution to 37°C. However, be cautious as excessive heat can degrade the compound.
-
Issue 2: My this compound solution appears cloudy or has precipitates after storage.
-
Question: I stored my stock solution at -20°C as recommended, but now it looks cloudy. Is it still usable?
-
Answer: Cloudiness or precipitation upon thawing can indicate that the compound has come out of solution. This can be due to the concentration being too high for stable storage at that temperature.
-
Warm and vortex: Before use, bring the vial to room temperature and vortex thoroughly to see if the precipitate redissolves.
-
Sonication: If vortexing is insufficient, a brief sonication may help to redissolve the compound.
-
Consider lower concentration: For future stock solutions, consider preparing a slightly lower concentration to improve stability during freeze-thaw cycles.
-
Filter sterilize: If the precipitate does not redissolve, it is recommended to filter the solution through a 0.22 µm syringe filter before adding it to your cell culture or assay to remove any undissolved particles.
-
Issue 3: I am observing inconsistent results in my experiments using this compound.
-
Question: My experimental results vary from day to day, even though I am using the same stock solution. What could be the cause?
-
Answer: Inconsistent results can often be attributed to the stability of the compound.
-
Improper storage: Ensure that the stock solution is being stored at the correct temperature (-80°C for long-term, -20°C for short-term) and protected from light.[1][2][3]
-
Freeze-thaw cycles: Repeatedly freezing and thawing the main stock solution can lead to degradation. Always aliquot the stock solution into single-use vials to minimize this.[2][3]
-
Age of the solution: Do not use stock solutions that have been stored for longer than the recommended periods (6 months at -80°C, 1 month at -20°C).[1][2][3] It is advisable to prepare fresh stock solutions regularly.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Notes | Reference |
| Solubility | 25 mg/mL (80.96 mM) | DMSO | Ultrasonic assistance is required. | [1] |
| Storage (Powder) | -20°C for 3 years | N/A | [1] | |
| 4°C for 2 years | N/A | [1] | ||
| Storage (in Solvent) | -80°C for 6 months | DMSO | Aliquoting is recommended. | [1][2][3] |
| -20°C for 1 month | DMSO | Aliquoting is recommended. | [1][2][3] |
Experimental Protocols
Protocol for Determining Solubility of this compound
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Ultrasonic water bath
-
Microcentrifuge
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the selected solvent in microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes in an ultrasonic water bath for 30 minutes to facilitate dissolution.
-
Incubate the tubes at room temperature for 24 hours to allow them to reach equilibrium.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is available) or HPLC.
-
The resulting concentration is the solubility of this compound in that specific solvent at room temperature.
Protocol for Assessing Stability of this compound Solutions
Objective: To assess the stability of this compound in solution under different storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Storage vials
-
Incubators/freezers set to desired temperatures (e.g., 4°C, -20°C, -80°C)
-
HPLC system with a suitable column and mobile phase
Methodology:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Immediately analyze a sample of the fresh stock solution using HPLC to obtain a baseline (Time 0) chromatogram and peak area.
-
Aliquot the remaining stock solution into multiple vials.
-
Store the aliquots under the different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, protected from light vs. exposed to light).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature and mix thoroughly.
-
Analyze the sample by HPLC under the same conditions as the Time 0 sample.
-
Compare the peak area of the this compound peak in the aged samples to the Time 0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks can indicate the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point to determine its stability under each condition.
Visualizations
Caption: TWEAK/Fn14 Signaling Pathway.
Caption: Troubleshooting Workflow for Solubility and Stability.
References
Optimizing TWEAK-Fn14-IN-1 concentration for apoptosis induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TWEAK-Fn14 pathway modulators, with a specific focus on experiments aimed at inducing apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the TWEAK-Fn14 pathway in apoptosis?
The TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis)/Fn14 (Fibroblast growth factor-inducible 14) signaling pathway has a context-dependent role in cellular processes, including apoptosis.[1][2] While TWEAK can induce apoptosis in some cancer cell lines, this effect is often indirect.[2][3] The Fn14 receptor lacks a cytoplasmic death domain, meaning it does not directly trigger the apoptotic cascade.[2] Instead, TWEAK binding to Fn14 can lead to the production of TNFα (Tumor Necrosis Factor-alpha), which then acts in an autocrine or paracrine manner on its receptor (TNFR1) to initiate apoptosis.[1][3] This process involves the formation of a death-signaling complex containing RIP1, FADD, and caspase-8.[3][4] In some cell types, TWEAK stimulation can also sensitize cells to apoptosis induced by other agents like TNFα.[1]
Q2: I am using TWEAK-Fn14-IN-1 to induce apoptosis, but I am not observing any cell death. Why might this be?
This is an expected outcome. This compound is a specific, dose-dependent inhibitor of the TWEAK-Fn14 interaction.[5] Its mechanism of action is to bind to the Fn14 receptor, thereby blocking TWEAK from binding and initiating downstream signaling.[5] Published data indicates that this compound inhibits TWEAK-induced glioma cell migration without exerting cytotoxic effects.[5] Therefore, this compound is designed to prevent TWEAK-mediated cellular responses, not to induce apoptosis itself.
Q3: How can I induce apoptosis through the TWEAK-Fn14 pathway in my experiments?
To induce apoptosis via this pathway, you should use the ligand, recombinant TWEAK protein, rather than an inhibitor. The concentration of TWEAK required to induce apoptosis is cell-type dependent but typically falls within the range of 10-100 ng/mL.[3][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: What are the key signaling events downstream of TWEAK-Fn14 activation that lead to apoptosis?
The binding of TWEAK to Fn14 initiates the recruitment of TRAF (TNF receptor-associated factor) proteins, particularly TRAF2, and cellular inhibitor of apoptosis proteins (cIAPs).[3][7] This can lead to the activation of both the canonical and non-canonical NF-κB pathways.[7] In apoptosis-sensitive cells, a key consequence of this signaling is the induction and secretion of TNFα.[1][3] This secreted TNFα then binds to its receptor, TNFR1, which possesses a death domain and can recruit the machinery necessary for caspase activation and apoptosis.[3]
Troubleshooting Guides
Problem 1: No apoptosis observed after treatment with recombinant TWEAK.
| Possible Cause | Suggested Solution |
| Cell line is resistant to TWEAK-induced apoptosis. | Not all cell lines undergo apoptosis in response to TWEAK. Some may respond with proliferation or migration.[8] Screen different cell lines or consult the literature to identify a sensitive model (e.g., HSC3, HEC1A, Kym-1, SKOV-3, OVCAR-4).[3] |
| Suboptimal TWEAK concentration. | Perform a dose-response experiment with TWEAK concentrations ranging from 10 ng/mL to 1000 ng/mL to determine the optimal concentration for your cell line.[3] |
| Insufficient incubation time. | Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. Mitochondrial membrane integrity loss has been observed as early as 6-12 hours post-TWEAK treatment.[3] |
| Low expression of Fn14 receptor. | Verify Fn14 expression in your cell line using techniques like Western blot, flow cytometry, or qPCR. Some studies show that pre-treatment with IFNγ can upregulate Fn14 expression and sensitize cells to TWEAK-induced apoptosis.[9] |
| Lack of TNFα production or signaling. | Since TWEAK-induced apoptosis is often mediated by TNFα, ensure your cells are capable of producing and responding to it. You can measure TNFα levels in the culture supernatant by ELISA. |
| Incorrect apoptosis assay or execution. | Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining for early/late apoptosis and a caspase activity assay for executioner caspase activation). Ensure protocols are followed correctly. |
Problem 2: High background apoptosis in control (untreated) cells.
| Possible Cause | Suggested Solution |
| Cell culture stress. | Ensure optimal cell culture conditions (e.g., proper media, CO2 levels, temperature, and humidity). Avoid over-confluency and excessive passaging. |
| Harsh cell handling. | Be gentle during cell harvesting and washing steps, especially for sensitive cell lines. Use of a cell scraper or harsh trypsinization can induce mechanical damage and necrosis. |
| Contamination. | Regularly check for microbial contamination (e.g., mycoplasma) which can induce cell death. |
| Phototoxicity from fluorescent dyes. | Minimize exposure of cells stained with fluorescent dyes (e.g., Annexin V-FITC, Propidium Iodide) to light before analysis. |
Quantitative Data Summary
The following table summarizes typical concentrations of TWEAK used to induce apoptosis in various cell lines as reported in the literature.
| Cell Line | TWEAK Concentration | Observed Effect | Reference |
| HSC3, HEC1A | 10-100 ng/mL | Half-maximal activity for loss of cell viability. | [3] |
| HaCaT, NHKs | 10-100 ng/mL | Dose-dependent increase in apoptosis. | [6] |
| C2C12 myotubes | 10 ng/mL | Increased NF-κB activation and protein degradation. | [10] |
| SCC-13 | 0-1000 ng/mL | Dose-dependent increase in proliferation, no effect on apoptosis. | [8] |
Experimental Protocols
Dose-Response Analysis of TWEAK-Induced Apoptosis using Annexin V/PI Staining
This protocol is designed to determine the optimal concentration of TWEAK for inducing apoptosis.
Materials:
-
Recombinant TWEAK protein
-
Cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of analysis.
-
Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of recombinant TWEAK (e.g., 0, 10, 50, 100, 200, 500 ng/mL).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) under standard cell culture conditions.
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Caspase-3/7 Activity Assay
This colorimetric assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Seed and treat cells with the optimal concentration of TWEAK as determined from the dose-response experiment. Include an untreated control.
-
Collect 1-5 x 10^6 cells per sample by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer.
-
-
Assay Reaction:
-
To a 96-well plate, add 50 µL of 2X Reaction Buffer (with DTT added immediately before use) to each well containing 50 µL of cell lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3/7 activity is determined by comparing the absorbance of the TWEAK-treated samples to the untreated control.
Visualizations
Caption: TWEAK-Fn14 signaling pathway leading to indirect apoptosis induction via TNFα.
Caption: Mechanism of action for this compound as an inhibitor of TWEAK-Fn14 binding.
Caption: Troubleshooting decision tree for experiments on TWEAK-induced apoptosis.
References
- 1. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK Induces Apoptosis through a Death-signaling Complex Comprising Receptor-interacting Protein 1 (RIP1), Fas-associated Death Domain (FADD), and Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TWEAK induces apoptosis through a death-signaling complex comprising receptor-interacting protein 1 (RIP1), Fas-associated death domain (FADD), and caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TWEAK Promotes the Proliferation of Squamous Cell Carcinoma Cells Through Activating cIAP1 Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TWEAK signals through JAK-STAT to induce tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNF-Related Weak inducer of Apoptosis (TWEAK) is a potent skeletal muscle-wasting cytokine - PMC [pmc.ncbi.nlm.nih.gov]
TWEAK-Fn14-IN-1 not inhibiting NF-κB activation troubleshooting
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the inhibitor TWEAK-Fn14-IN-1, specifically when it fails to inhibit NF-κB activation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not observing any inhibition of TWEAK-induced NF-κB activation with this compound. What are the primary areas I should investigate?
A: If you are not seeing the expected inhibition, the issue can typically be traced back to one of three main areas: the integrity of the inhibitor itself, the experimental setup and cell model, or the specific assay used to measure NF-κB activation. We recommend a systematic approach, starting with verifying your positive and negative controls, then confirming the inhibitor's activity, and finally scrutinizing your experimental and detection methods.
Q2: How can I confirm that my this compound inhibitor is active and being used correctly?
A: The inhibitor's efficacy depends on its chemical integrity and proper use. This compound is a small molecule that specifically binds to the Fn14 receptor surface, preventing TWEAK from binding and initiating downstream signaling.[1]
-
Solubility and Storage: Confirm that the inhibitor is fully dissolved. According to the supplier, this compound is soluble in DMSO.[2] Prepare fresh dilutions from a stock solution for each experiment, as repeated freeze-thaw cycles can degrade the compound. Stock solutions should be aliquoted and stored at -80°C for up to 6 months.[1]
-
Concentration: The reported binding affinity (KD) is 7.12 μM.[1][2] Ensure you are using a concentration within the effective range. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell system and experimental conditions.
-
Pre-incubation Time: Allow sufficient time for the inhibitor to bind to the Fn14 receptors before stimulating the cells with TWEAK. A pre-incubation period of 1-2 hours is typically a good starting point.
| Compound Properties | This compound |
| Target | TWEAK/Fn14 Interaction |
| CAS Number | 951612-19-4 |
| Molecular Formula | C13H13ClN4OS |
| Molecular Weight | 308.79 |
| Binding Affinity (KD) | 7.12 μM (binds to Fn14 surface)[1][2] |
| Solubility | DMSO: ≥ 25 mg/mL (80.96 mM)[2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month[1] |
Q3: Which experimental parameters are most critical for observing the inhibitory effect on NF-κB?
A: The design of your experiment is crucial. The TWEAK/Fn14 signaling axis can be highly dependent on cellular context.
-
Fn14 Receptor Expression: Verify that your chosen cell line expresses sufficient levels of the Fn14 receptor on the cell surface. Fn14 is the only known receptor for TWEAK.[3] If expression is low or absent, the signaling pathway will not be activated by TWEAK, and thus no inhibition can be observed.
-
TWEAK Stimulation: Confirm that your recombinant TWEAK protein is active and used at a concentration that elicits a robust NF-κB response. You should have a positive control (TWEAK stimulation without inhibitor) that shows a significant increase in NF-κB activation compared to the unstimulated control.
-
Cell-Type Specificity: TWEAK can activate both the canonical and non-canonical NF-κB pathways, and the response can vary between cell types.[4][5] Ensure your detection method is appropriate for the specific pathway active in your cells.
Q4: My NF-κB luciferase reporter assay is not showing inhibition. How can I troubleshoot the assay itself?
A: Reporter assays are sensitive but can be prone to artifacts.
-
Assay Controls: First, ensure your controls are working as expected. You should have a strong signal induction with a known NF-κB activator like TNF-α.[6][7] This confirms the reporter machinery in your cells is functional.
-
Stable vs. Transient Expression: If using a stable reporter cell line, be aware that prolonged culture or high passage numbers can sometimes lead to silencing of the reporter gene.[8] Verifying the reporter's responsiveness with a potent activator like TNF-α is essential.
-
Signal Window: Ensure the signal induction by TWEAK is robust enough to see a statistically significant decrease upon inhibition. If the initial activation is weak, it will be difficult to measure inhibition.
Q5: I am using Western blot to detect NF-κB activation (e.g., p-p65, IκBα degradation) and see no effect of the inhibitor. What could be the issue?
A: Western blotting provides direct evidence of pathway activation but requires careful optimization.
-
Time Course: The activation of the canonical NF-κB pathway is often rapid and transient.[9] IκBα degradation can occur within minutes, followed by p65 phosphorylation. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after TWEAK stimulation to identify the peak response time. Your inhibitor may be effective, but you could be missing the optimal time point for detection.
-
Antibody Quality: Use antibodies that are validated for detecting the specific phosphorylated form of your protein of interest (e.g., Phospho-p65 at Ser536). The specificity and efficiency of antibodies can be a major source of variability.[10][11]
-
Loading and Transfer: Ensure equal protein loading by checking a housekeeping protein (e.g., GAPDH, β-actin). Verify efficient protein transfer from the gel to the membrane, as issues here can lead to weak or absent signals.[12][13]
Q6: Is it possible that NF-κB is being activated by a mechanism that this compound cannot block?
A: Yes, this is a possibility to consider if all other troubleshooting fails.
-
TWEAK-Independent Fn14 Signaling: In some systems where the Fn14 receptor is highly overexpressed, it may self-associate and signal in a TWEAK-independent manner.[14] This ligand-independent signaling would not be blocked by an inhibitor that prevents TWEAK-Fn14 binding.
-
Other Stimuli: Your cell culture medium (e.g., serum) or the cells themselves could contain other cytokines or factors that activate NF-κB through different pathways (e.g., via TNF receptor 1, IL-1 receptor). The inhibitor is specific to the TWEAK-Fn14 interaction and would not block these other pathways.
Visual Guides and Protocols
Signaling Pathway and Inhibitor Action
Caption: TWEAK/Fn14 signaling pathway leading to canonical NF-κB activation.
General Experimental Workflow
Caption: A typical experimental workflow for evaluating inhibitor efficacy.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot experimental issues.
Detailed Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific cells and reagents.
-
Cell Seeding: Seed cells (e.g., HEK293T transiently transfected with an NF-κB luciferase reporter plasmid and a constitutively active Renilla plasmid, or a stable reporter cell line) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Inhibitor Pre-incubation: Remove the old medium from the cells and add the prepared inhibitor or vehicle control solutions. Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare TWEAK and TNF-α (positive control) solutions in culture medium at 2x the final desired concentration. Add an equal volume of the 2x agonist solution to the appropriate wells. Include a "no stimulation" control.
-
Incubation: Return the plate to the incubator for 6-8 hours. This time may require optimization.
-
Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Process the plate using a dual-luciferase reporter assay system according to the manufacturer's instructions.[7]
-
Measurement: Read the firefly and Renilla luminescence signals using a plate luminometer.
-
Data Analysis: Normalize the firefly luminescence signal to the Renilla luminescence signal for each well. Calculate the fold change in NF-κB activity relative to the unstimulated, vehicle-treated control.
Protocol 2: Western Blot for IκBα Degradation
-
Cell Culture and Treatment: Seed cells in 6-well plates. Grow to 80-90% confluency. Pre-incubate with this compound or vehicle for 1-2 hours. Stimulate with TWEAK for various time points (e.g., 0, 10, 20, 30, 60 minutes).
-
Cell Lysis: Immediately after treatment, place the plate on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IκBα (and a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film. A decrease in the IκBα band intensity indicates pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TWEAK activation of the non-canonical NF-κB signaling pathway differentially regulates melanoma and prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. TWEAK-Independent Fn14 Self-Association and NF-κB Activation Is Mediated by the C-Terminal Region of the Fn14 Cytoplasmic Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving TWEAK-Fn14-IN-1 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TWEAK-Fn14-IN-1 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as L524-0366, is a small molecule inhibitor that disrupts the interaction between the cytokine TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) and its receptor, Fn14 (Fibroblast growth factor-inducible 14).[1][2][3][4] By blocking this interaction, the inhibitor prevents the activation of downstream signaling pathways, most notably the NF-κB pathway, which is involved in inflammation, cell proliferation, migration, and survival. This compound has been shown to inhibit TWEAK-induced glioma cell migration in vitro without causing direct cytotoxicity.[1][2][3][4]
Q2: What are the known in vivo applications of this compound?
A2: While extensive in vivo data for this compound is not widely published, it has been successfully used in a mouse model of biliary atresia. In this study, the inhibitor was shown to decrease ductular reactions, biliary fibrosis, and periportal fibroblast activation, demonstrating its in vivo activity.[5] It is considered a valuable tool compound for preclinical research.[6]
Q3: What is the recommended starting dose and route of administration for in vivo studies?
A3: As of late 2025, a definitive, universally recommended in vivo dose for this compound has not been established in publicly available literature. The optimal dose will depend on the animal model, disease indication, and formulation. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the effective dose for your specific model. Based on in vivo studies of other small molecule inhibitors in similar models, a starting point for exploration could be in the range of 10-50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).[7]
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is soluble in DMSO.[1] For in vivo use, a common approach for compounds with limited aqueous solubility is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline, polyethylene glycol (PEG), or corn oil to a final, well-tolerated concentration of DMSO (typically <10%). The choice of vehicle will depend on the route of administration and the required dose concentration. It is essential to perform a vehicle tolerability study in your animal model.
Q5: What are potential pharmacodynamic (PD) biomarkers to assess the in vivo activity of this compound?
A5: To confirm that this compound is engaging its target in vivo, you can measure the modulation of downstream signaling molecules in tumor or tissue samples. Key PD biomarkers for the TWEAK/Fn14 pathway include:
-
Phosphorylation of NF-κB pathway components: Assess levels of phosphorylated IκBα or the nuclear translocation of NF-κB subunits (e.g., p65).
-
Expression of NF-κB target genes: Measure the mRNA or protein levels of genes known to be upregulated by TWEAK/Fn14 signaling, such as pro-inflammatory cytokines (e.g., IL-6, MCP-1) or anti-apoptotic proteins (e.g., Mcl-1).[8]
-
Soluble Fn14 (sFn14): The ectodomain of Fn14 can be shed from the cell surface, and its levels in plasma may be altered by pathway inhibition, serving as a potential blood-based biomarker.[9]
Troubleshooting In Vivo Efficacy Studies
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy | Poor Bioavailability/Exposure: The compound may not be reaching the target tissue at sufficient concentrations. | - Optimize the formulation to improve solubility and absorption.- Consider alternative routes of administration (e.g., i.p. vs. p.o.).- Perform pharmacokinetic (PK) studies to measure plasma and tumor concentrations of the inhibitor. |
| Suboptimal Dosing: The dose may be too low to achieve a therapeutic effect. | - Conduct a dose-response study to identify the optimal therapeutic dose.- Correlate dose with pharmacodynamic markers in the target tissue to ensure target engagement. | |
| TWEAK-Independent Fn14 Signaling: In some contexts, particularly with high Fn14 overexpression, signaling may occur independently of TWEAK, which would not be blocked by this inhibitor.[10] | - Characterize the dependence of your model on TWEAK-mediated signaling.- Consider combination therapies that target downstream effectors. | |
| High Variability in Animal Responses | Inconsistent Formulation: Precipitation or non-uniform suspension of the inhibitor. | - Ensure the formulation is homogenous and stable throughout the dosing period.- Prepare fresh formulations regularly. |
| Inconsistent Dosing Technique: Inaccurate volume or site of administration. | - Ensure all personnel are properly trained in the chosen administration technique.- Normalize the dose to the body weight of each animal at each administration. | |
| Biological Variability: Inherent differences in tumor growth or animal metabolism. | - Increase the number of animals per group to enhance statistical power.- Ensure animals are age- and sex-matched. | |
| Unexpected Toxicity | Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Conduct a vehicle-only toxicity study.- Reduce the concentration of potentially toxic components (e.g., DMSO).- Explore alternative, better-tolerated vehicles. |
| Off-Target Effects: The inhibitor may be interacting with other proteins, leading to unforeseen toxicities. | - While this compound is reported to be specific, comprehensive off-target profiling may be necessary if toxicity persists at doses that show efficacy.- Reduce the dose to determine if the toxicity is dose-dependent. |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a preclinical in vivo efficacy study of this compound in a human glioma xenograft mouse model. This data is for illustrative purposes to guide researchers on the types of outcomes they might expect.
| Treatment Group | Dose (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) | Change in p-IκBα Levels in Tumor (%) | Animal Body Weight Change (%) |
| Vehicle Control | - | 0 | 0 | +5 |
| This compound | 10 | 25 | -30 | +4 |
| This compound | 25 | 45 | -60 | +2 |
| This compound | 50 | 60 | -85 | -5 |
| Positive Control (e.g., Temozolomide) | 50 | 75 | N/A | -8 |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Human Glioma Xenograft Model
-
Cell Culture: Culture a human glioma cell line known to express Fn14 (e.g., U87-MG) in the recommended medium.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old. Allow a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 glioma cells in a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Compound Formulation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a 25 mg/kg dose, dilute the stock solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer the formulation daily via intraperitoneal injection at a volume of 10 µL/g of body weight.
-
The vehicle control group should receive the same formulation without the active compound.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect a subset of tumors from each group 2-4 hours after the final dose.
-
Process the tissue for Western blot analysis to determine the levels of total and phosphorylated IκBα, or for qPCR analysis of NF-κB target genes.
-
Visualizations
Signaling Pathway
Caption: TWEAK/Fn14 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TWEAK/FN14 promotes profibrogenic pathway activation in Prominin-1-expressing hepatic progenitor cells in biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurintricarboxylic Acid Attenuates Tramadol Withdrawal Syndrome Via TWEAK/FN14 Inhibition and CREB Modulation in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 10. benchchem.com [benchchem.com]
TWEAK-Fn14-IN-1 degradation in cell culture media
Welcome to the technical support center for TWEAK-Fn14-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cell culture experiments, with a specific focus on its stability and potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound L524-0366, is a specific, dose-dependent inhibitor of the TWEAK-Fn14 signaling pathway.[1][2][3] It functions by binding directly to the TWEAK receptor, Fn14 (fibroblast growth factor-inducible 14), with a dissociation constant (KD) of 7.12 μM.[1][2][3] This binding prevents the interaction between TWEAK (tumor necrosis factor-related weak inducer of apoptosis) and Fn14, thereby inhibiting downstream signaling cascades. The TWEAK-Fn14 interaction is known to activate intracellular signal transduction that can lead to various cellular responses, including proliferation, migration, and survival.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage information, please refer to the table below. It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][3]
Q3: My experimental results are inconsistent when using this compound. Could degradation of the inhibitor in my cell culture media be a factor?
Q4: How can I test the stability of this compound in my cell culture media?
A4: You can assess the stability of this compound by incubating it in your complete cell culture media at 37°C for various durations (e.g., 0, 6, 12, 24, 48 hours). At each time point, you can collect an aliquot of the media and analyze the concentration of the active compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no inhibitory effect of this compound | 1. Degradation of the inhibitor: The compound may not be stable under your specific cell culture conditions. 2. Incorrect concentration: Errors in calculating the final concentration or dilution from the stock solution. 3. Suboptimal cell conditions: Cells may not be responsive to TWEAK stimulation or the Fn14 receptor may not be adequately expressed. | 1. Assess inhibitor stability: Follow the protocol for "Stability Assessment of this compound in Cell Culture Media." Consider preparing fresh dilutions for each experiment. 2. Verify calculations and dilutions: Double-check all calculations for preparing working solutions from the stock. 3. Confirm Fn14 expression: Use techniques like Western blot or flow cytometry to confirm Fn14 expression on your cells. Ensure that the TWEAK stimulation is within the expected effective concentration range. |
| High variability between replicate experiments | 1. Inconsistent inhibitor activity: This could be due to degradation during storage or handling. 2. Variability in cell culture: Differences in cell density, passage number, or serum lot can affect results. | 1. Review storage and handling: Ensure the stock solution is stored correctly and avoid multiple freeze-thaw cycles by using aliquots.[1][3] Prepare fresh dilutions before each experiment. 2. Standardize cell culture procedures: Use cells within a consistent passage number range, seed at the same density, and use the same lot of serum for a set of experiments. |
| Unexpected cytotoxicity | 1. High concentration of inhibitor: The concentration used may be toxic to your specific cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration range of this compound for your cells. The inhibitor is reported to not have cytotoxic effects in some glioma cell migration assays.[1][2][3] 2. Check final solvent concentration: Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control in your experiments. |
Data Presentation
Table 1: Solubility and Storage of this compound Stock Solutions
| Solvent | Solubility | Storage Temperature | Storage Period |
| DMSO | 25 mg/mL (80.96 mM) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product information.[2]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a time course.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical equipment (HPLC or LC-MS)
Methodology:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Spike the complete cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Immediately after mixing, take a sample (t=0) and store it at -80°C. This will serve as your baseline.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Collect aliquots of the medium at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Store all collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a percentage of the t=0 sample against time to determine the degradation profile.
Visualizations
References
Technical Support Center: Overcoming Resistance to TWEAK-Fn14-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the TWEAK-Fn14 inhibitor, TWEAK-Fn14-IN-1, in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the interaction between the cytokine TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) and its receptor, Fn14 (Fibroblast growth factor-inducible 14).[1] The binding of TWEAK to Fn14 activates several downstream signaling pathways, including the canonical and non-canonical NF-κB pathways, which are crucial for cancer cell proliferation, migration, invasion, and survival.[1][2][3][4] By blocking this interaction, this compound aims to inhibit these pro-tumorigenic processes.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Acquired resistance to targeted therapies like this compound can arise through various molecular mechanisms. Based on studies of resistance to other targeted cancer therapies and the known biology of the TWEAK-Fn14 pathway, potential mechanisms include:
-
Upregulation of the Fn14 receptor: Increased expression of the target protein, Fn14, can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of pathway inhibition.[5][6][7]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the TWEAK-Fn14 axis. Key bypass pathways may include:
-
Constitutive NF-κB activation: Downstream activation of the NF-κB pathway, independent of TWEAK-Fn14 signaling, can render the cells insensitive to upstream inhibition.[2][3][4][8]
-
Activation of other receptor tyrosine kinases (RTKs): Upregulation or activating mutations in other RTKs can drive parallel pro-survival and proliferative signals.
-
-
Mutations in the Fn14 gene (TNFRSF12A): While not yet widely reported for TWEAK-Fn14 inhibitors, mutations in the drug-binding site of the target protein are a common mechanism of resistance to other targeted therapies. These mutations can prevent the inhibitor from binding effectively.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.
-
TWEAK-independent Fn14 signaling: High levels of Fn14 expression may lead to ligand-independent receptor clustering and downstream signaling, bypassing the need for TWEAK and rendering an inhibitor that blocks the TWEAK-Fn14 interaction ineffective.[9]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a series of experiments should be performed. These are detailed in the "Troubleshooting Guides" and "Experimental Protocols" sections below. Key approaches include:
-
Western Blotting: To assess the expression levels of Fn14 and key proteins in downstream and potential bypass signaling pathways (e.g., p-p65, p-Akt, p-ERK).
-
Quantitative PCR (qPCR): To measure the mRNA levels of TNFRSF12A (the gene encoding Fn14) and other relevant genes.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To identify potential mutations in the TNFRSF12A gene.
-
Co-immunoprecipitation (Co-IP): To determine if this compound is still effective at blocking the TWEAK-Fn14 interaction in resistant cells.
-
Cell Viability Assays: To assess the sensitivity of resistant cells to inhibitors of potential bypass pathways.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to this compound resistance.
Issue 1: Decreased Cell Death or Growth Inhibition with this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on your cell line and compare the IC50 value to the parental, sensitive cell line. A significant shift to the right indicates resistance. 2. Investigate Target Expression: Use Western blot and qPCR to check for upregulation of Fn14 protein and TNFRSF12A mRNA, respectively. 3. Assess Downstream Signaling: Analyze the phosphorylation status of key downstream proteins like p65 (NF-κB) to see if the pathway is still active despite inhibitor treatment. |
| Suboptimal Experimental Conditions | 1. Verify Inhibitor Activity: Test the inhibitor on a known sensitive cell line to ensure its potency has not diminished. 2. Optimize Treatment Duration and Concentration: Re-evaluate the treatment time and concentration range based on initial characterization of the cell line. |
| Cell Line Heterogeneity | 1. Isolate Clonal Populations: Use single-cell cloning to establish and test individual clones for their sensitivity to this compound. This will help determine if a resistant subpopulation has overgrown the culture. |
Issue 2: Persistent Downstream Signaling (e.g., NF-κB activation) Despite this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Bypass Pathway Activation | 1. Profile Key Signaling Pathways: Use Western blotting to screen for the activation (phosphorylation) of key nodes in parallel pathways such as PI3K/Akt, MAPK/ERK, and STAT signaling. 2. Test Combination Therapies: Treat resistant cells with this compound in combination with inhibitors of the identified activated bypass pathways to see if sensitivity is restored. |
| TWEAK-Independent Fn14 Signaling | 1. Quantify Fn14 Expression: High levels of Fn14 may lead to ligand-independent signaling. Confirm high expression via Western blot or flow cytometry. 2. Use an Fn14-blocking Antibody: Test if an antibody that blocks Fn14 dimerization and signaling, rather than just TWEAK binding, can inhibit downstream signaling. |
| Mutations in Downstream Signaling Components | 1. Sequence Key Downstream Genes: If bypass pathway activation is not evident, consider sequencing key downstream mediators like components of the NF-κB complex for activating mutations. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to characterize resistance to this compound.
Table 1: Cell Viability (IC50) of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Glioblastoma (e.g., U-87 MG) | 1.2 | 15.8 | 13.2 |
| Pancreatic Cancer (e.g., PANC-1) | 2.5 | 28.1 | 11.2 |
| Melanoma (e.g., A375) | 0.8 | 10.5 | 13.1 |
Note: These are illustrative values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Table 2: Relative Protein Expression in Sensitive vs. Resistant Glioblastoma Cells
| Protein | Cellular Location | Sensitive Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| Fn14 | Membrane | 1.0 | 4.2 |
| p-p65 (S536) | Nucleus | 1.0 | 3.8 |
| p-Akt (S473) | Cytoplasm | 1.0 | 3.1 |
| Mcl-1 | Cytoplasm | 1.0 | 2.9 |
Note: Expression levels are normalized to a loading control and then to the sensitive cell line.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Establishment of this compound Resistant Cell Lines[10][11][12][13][14]
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
Procedure:
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response experiment with this compound to determine the initial IC50 value.
-
Initial Treatment: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Monitoring: At each concentration, monitor the cells for signs of recovery and proliferation. Passage the cells as needed.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population. Compare this to the IC50 of the parental cell line. A significant increase in the IC50 indicates the development of resistance.
-
Clonal Selection: Once a stable resistant population is established, consider performing single-cell cloning to isolate and characterize individual resistant clones.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to prevent the loss of the resistant phenotype.
Cell Viability Assay (MTT Assay)[15][16][17][18]
This colorimetric assay measures cell metabolic activity and can be used to determine the IC50 of this compound.
Materials:
-
Cells (sensitive and resistant lines)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis[19][20][21][22][23]
This protocol is for detecting changes in protein expression and signaling pathway activation.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Fn14, anti-p-p65, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP)[24][25][26][27][28]
This protocol can be used to assess the interaction between TWEAK and Fn14 in the presence or absence of this compound.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody against Fn14
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Primary antibody against TWEAK for Western blotting
Procedure:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with beads/resin to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Fn14 antibody to capture Fn14 and its binding partners.
-
Complex Capture: Add protein A/G beads/resin to pull down the antibody-protein complexes.
-
Washing: Wash the beads/resin several times to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads/resin.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-TWEAK antibody to detect the co-immunoprecipitated TWEAK.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TWEAK-Fn14 signaling pathway and point of inhibition.
Caption: Potential mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of TWEAK/Fn14 signaling suppresses TRAFs/NF-?B pathway in the pathogenesis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TWEAK/Fn14 and Non-Canonical NF-kappaB Signaling in Kidney Disease [frontiersin.org]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. The TWEAK Receptor Fn14 is a Novel Therapeutic Target in Melanoma: Immunotoxins Targeting Fn14 Receptor for Malignant Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
TWEAK-Fn14-IN-1 inconsistent results in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in replicate experiments involving TWEAK-Fn14-IN-1. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound L524-0366) is a small molecule inhibitor that specifically targets the interaction between the cytokine TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) and its receptor, Fn14 (Fibroblast growth factor-inducible 14).[1] It binds to the surface of the Fn14 receptor with a dissociation constant (Kd) of 7.12 μM, thereby preventing TWEAK from binding and initiating downstream signaling cascades.[1] The TWEAK/Fn14 pathway is known to regulate diverse cellular processes including inflammation, proliferation, migration, and apoptosis.[2][3][4]
Q2: We are observing significant variability in cell viability assays (e.g., MTT, CellTiter-Glo) with this compound between experiments. What could be the cause?
A2: Inconsistent results in cell viability assays are a common challenge and can stem from several factors:
-
Cell Line-Specific Fn14 Expression: The cellular response to TWEAK/Fn14 signaling is highly dependent on the expression level of the Fn14 receptor, which can vary significantly between different cell lines and even between passages of the same cell line.[2][5][6] We recommend verifying Fn14 expression in your cell line of interest at a consistent passage number.
-
TWEAK Stimulation Conditions: The concentration and stability of recombinant TWEAK used for stimulation can impact the outcome. Ensure consistent sourcing, preparation, and storage of recombinant TWEAK. The effective concentration of TWEAK can range from 10-1000 ng/mL depending on the cell type and desired response.[4]
-
Inhibitor Solubility and Stability: this compound has limited aqueous solubility and is typically dissolved in DMSO.[1] Ensure the inhibitor is fully dissolved and that the final DMSO concentration is consistent and non-toxic across all experimental conditions. The stability of the inhibitor in cell culture media over the course of the experiment should also be considered.
-
Assay-Specific Variability: Cell-based assays are susceptible to variability from pipetting errors, inconsistent cell seeding density, and edge effects in microplates.[7] Careful attention to technique and proper controls are crucial.
Q3: Our Western blot results for downstream signaling proteins (e.g., p-NF-κB, p-Akt) are not reproducible. How can we troubleshoot this?
A3: Inconsistent Western blot data can be due to several factors related to the TWEAK/Fn14 signaling pathway and the inhibitor itself:
-
Transient and Context-Dependent Signaling: TWEAK can activate multiple signaling pathways, including the canonical and non-canonical NF-κB pathways, MAPK, and PI3K/Akt pathways.[7][8][9] The activation kinetics and the specific pathways involved can be cell-type specific and transient.[10] A time-course experiment is highly recommended to identify the optimal time point for observing maximal phosphorylation of your target protein.
-
Off-Target Effects of the Inhibitor: While this compound is reported to be specific, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. These off-target activities could lead to unexpected changes in signaling pathways.
-
Antibody Quality and Specificity: Ensure that the primary antibodies used for detecting phosphorylated proteins are specific and have been validated for the application.
-
Loading Controls and Normalization: Consistent protein loading and proper normalization to a stable housekeeping protein are critical for obtaining reproducible quantitative data.
Q4: Does this compound have any known off-target effects?
A4: Currently, there is limited publicly available information on the comprehensive off-target profile of this compound. As with any small molecule inhibitor, it is crucial to perform control experiments to assess potential off-target effects in your specific experimental system. This can include using a structurally unrelated inhibitor of the TWEAK/Fn14 pathway or using genetic approaches like siRNA or CRISPR to validate the on-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variable Fn14 Expression | 1. Perform qPCR or Western blot to confirm consistent Fn14 expression in your cell line across different passages. 2. Consider using a cell line with stable, high-level expression of Fn14. | Consistent Fn14 expression will lead to more reproducible responses to TWEAK stimulation and inhibition. |
| Inconsistent TWEAK Activity | 1. Use a fresh, validated batch of recombinant TWEAK. 2. Perform a dose-response curve for TWEAK to determine the optimal stimulating concentration (EC50) for your cell line. | A consistent and optimal TWEAK stimulus will provide a stable baseline for assessing inhibitor potency. |
| Inhibitor Precipitation | 1. Visually inspect the culture media for any signs of inhibitor precipitation, especially at higher concentrations. 2. Reduce the final DMSO concentration in the media. | A clear solution ensures that the inhibitor is available to interact with the cells. |
| Cell Seeding Density | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. 2. Use a consistent cell counting method. | Uniform cell growth will minimize variability in metabolic activity and response to treatment. |
Issue 2: Discrepancies in Downstream Signaling Readouts (e.g., Western Blot)
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Time Point | 1. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after TWEAK stimulation to identify the peak phosphorylation of your target protein. | Identification of the optimal time point for detecting the signaling event of interest. |
| Cell Lysis and Sample Preparation | 1. Use fresh lysis buffer containing appropriate protease and phosphatase inhibitors. 2. Ensure rapid cell lysis on ice to preserve phosphorylation states. | High-quality cell lysates will yield clearer and more reproducible Western blot results. |
| TWEAK-Independent Fn14 Signaling | 1. In cells with very high Fn14 expression, ligand-independent signaling can occur.[11] 2. Compare the effects of the inhibitor in the presence and absence of TWEAK stimulation. | Understanding the contribution of ligand-independent signaling can help interpret results. |
| Feedback Loops and Pathway Crosstalk | 1. The TWEAK/Fn14 pathway can induce the expression of other signaling molecules, including Fn14 itself, creating feedback loops.[10] 2. Consider probing for other related signaling pathways that might be activated as a compensatory mechanism. | A more comprehensive understanding of the cellular response to inhibition. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | TWEAK/Fn14 Interaction | [1] |
| Binding Affinity (Kd) | 7.12 μM | [1] |
| Molecular Weight | 308.79 g/mol | [1] |
| Solubility | DMSO: 25 mg/mL (80.96 mM) | [1] |
Table 2: Hypothetical Functional IC50 Values for this compound
Note: The following data is hypothetical and for illustrative purposes. Users should determine the IC50 experimentally in their specific assay system.
| Assay | Cell Line | Stimulus | IC50 (μM) |
| NF-κB Reporter Assay | HEK293T (Fn14 overexpressing) | 100 ng/mL TWEAK | 5.2 |
| Cell Viability (MTT) | U87MG (high Fn14) | 100 ng/mL TWEAK | 12.5 |
| Cell Migration (Boyden Chamber) | A375 (moderate Fn14) | 50 ng/mL TWEAK | 8.7 |
Table 3: Relative Fn14 Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | Relative Fn14 Expression | Reference |
| U87MG | Glioblastoma | High | [5] |
| A375 | Melanoma | Moderate | [10] |
| HCT116 | Colorectal Cancer | Low | [7] |
| MDA-MB-231 | Breast Cancer | High | [5] |
| A549 | Lung Cancer | Moderate to High | [6] |
| PC-3 | Prostate Cancer | High | [5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
TWEAK Stimulation: Add recombinant TWEAK to the desired final concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-NF-κB (p65)
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with this compound or vehicle for 1-2 hours, followed by stimulation with TWEAK for the predetermined optimal time.
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-NF-κB p65 (e.g., Ser536) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total NF-κB p65 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: TWEAK-Fn14 Signaling Pathway and Inhibition.
Caption: Logical Workflow for Troubleshooting Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Controversies in TWEAK-Fn14 signaling in skeletal muscle atrophy and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controversies in TWEAK-Fn14 signaling in skeletal muscle atrophy and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Expression of Fn14 in Non-Small Cell Lung Cancer Correlates with Activated EGFR and Promotes Tumor Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Necrosis Factor-Like Weak Inducer of Apoptosis (TWEAK)/Fibroblast Growth Factor-Inducible 14 (Fn14) Axis in Cardiovascular Diseases: Progress and Challenges | MDPI [mdpi.com]
- 10. TWEAK activation of the non-canonical NF-κB signaling pathway differentially regulates melanoma and prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating TWEAK-Fn14-IN-1 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the target engagement of TWEAK-Fn14-IN-1, a novel small molecule inhibitor of the TWEAK-Fn14 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is designed to inhibit the signaling cascade initiated by the binding of the cytokine TWEAK (TNF-like weak inducer of apoptosis) to its receptor, Fn14 (Fibroblast growth factor-inducible 14). This interaction typically leads to the recruitment of TNF receptor-associated factors (TRAFs) to the Fn14 cytoplasmic tail, activating downstream signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] this compound is expected to interfere with one or more steps in this process, thereby blocking the cellular responses triggered by TWEAK, which can include proliferation, migration, and inflammation.[1][2]
Q2: Which cell lines are suitable for validating the activity of this compound?
A2: The choice of cell line is critical and depends on the expression levels of the Fn14 receptor. Many cell types have low basal expression of Fn14 in healthy states.[4][5] Therefore, for initial validation, it is recommended to use:
-
Engineered cell lines: Cell lines such as HEK293 or U87MG that have been engineered to overexpress Fn14 are commonly used.[6][7] This ensures a robust and reproducible signaling response upon TWEAK stimulation.
-
Cancer cell lines: Various cancer cell lines, particularly from solid tumors like glioblastoma, breast cancer, and melanoma, have been reported to have elevated Fn14 expression.[8] It is crucial to verify Fn14 expression in your chosen cell line by Western blot or flow cytometry before initiating experiments.
Q3: How can I confirm that my cells are responsive to TWEAK stimulation?
A3: Before testing the inhibitor, you must establish a positive control by demonstrating a cellular response to TWEAK. A common method is to measure the activation of the NF-κB pathway. This can be done by:
-
Western blot: Probing for the phosphorylation of key signaling proteins downstream of TWEAK/Fn14, such as IκBα, p65 (RelA), or MAP kinases (p38, JNK, ERK).
-
Reporter assay: Using a cell line that stably or transiently expresses a luciferase or fluorescent reporter gene under the control of an NF-κB response element.[6][7]
A time-course and dose-response experiment with recombinant TWEAK is recommended to determine the optimal stimulation conditions in your specific cell model.
Q4: My inhibitor is not showing any effect. What are the possible reasons?
A4: There are several potential reasons for a lack of inhibitor activity:
-
Cellular uptake and stability: The compound may not be cell-permeable or could be unstable in your cell culture medium.
-
Incorrect dosage: The concentration of the inhibitor may be too low. A dose-response experiment is necessary to determine the optimal inhibitory concentration.
-
Low Fn14 expression: The target cell line may not express sufficient levels of Fn14. Verify Fn14 expression as mentioned in Q2.
-
Suboptimal TWEAK stimulation: The concentration or duration of TWEAK stimulation may be too high, making it difficult to observe inhibition. Optimize TWEAK stimulation as described in Q3.
-
Assay sensitivity: The chosen readout (e.g., Western blot for a weakly phosphorylated protein) may not be sensitive enough to detect subtle changes. Consider using a more sensitive method like an NF-κB reporter assay.
Q5: How can I be sure that the observed effect of this compound is specific to the TWEAK-Fn14 pathway?
A5: To demonstrate specificity, it is important to include appropriate controls. A common approach is to test whether the inhibitor affects signaling through a related but distinct pathway. For example, you can stimulate cells with TNF-α and measure NF-κB activation.[6] A specific TWEAK-Fn14 inhibitor should block TWEAK-induced signaling but not TNF-α-induced signaling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in NF-κB reporter assay | - Leaky reporter construct- Basal NF-κB activity in the cell line | - Use a control vector without the NF-κB response element to determine baseline.- Serum-starve cells before stimulation to reduce basal signaling. |
| No TWEAK-induced phosphorylation of downstream proteins | - Inactive recombinant TWEAK- Low Fn14 expression- Incorrect time point for analysis | - Test the activity of the TWEAK protein with a known responsive cell line.- Confirm Fn14 expression by Western blot or flow cytometry.- Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak phosphorylation time. |
| Inconsistent results between experiments | - Variation in cell density- Passage number of cells- Inconsistent reagent preparation | - Seed cells at a consistent density for all experiments.- Use cells within a defined passage number range.- Prepare fresh reagents and use consistent protocols. |
| Cell toxicity observed with the inhibitor | - Off-target effects- High inhibitor concentration | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of the inhibitor.- Use the inhibitor at non-toxic concentrations for target engagement studies. |
| Inhibitor has no effect on TWEAK-induced cell migration/invasion | - Redundant signaling pathways- Insufficient inhibition of the TWEAK-Fn14 pathway | - Investigate the involvement of other pathways in cell migration/invasion in your cell model.- Confirm target engagement by measuring the inhibition of downstream signaling (e.g., NF-κB activation) at the same inhibitor concentration. |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key downstream effector of the TWEAK-Fn14 pathway.
Materials:
-
HEK293 cells stably expressing human Fn14 and an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS and appropriate selection antibiotics
-
Recombinant human TWEAK
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Method:
-
Seed the HEK293-Fn14-NF-κB-Luc cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
The next day, replace the medium with serum-free DMEM and incubate for 4-6 hours.
-
Pre-treat the cells with a range of concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human TWEAK (e.g., 100 ng/mL) for 6 hours. Include a non-stimulated control.
-
After stimulation, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., co-transfected Renilla luciferase or a separate viability assay).
Protocol 2: Western Blot for Phospho-IκBα
This protocol assesses the phosphorylation and subsequent degradation of IκBα, a key event in canonical NF-κB activation.
Materials:
-
Fn14-expressing cells (e.g., U87MG glioblastoma cells)
-
6-well plates
-
Recombinant human TWEAK
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Method:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle control for 1 hour.
-
Stimulate with recombinant human TWEAK for a pre-determined optimal time (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TWEAK-Fn14 signaling pathway and inhibitor action.
Caption: Experimental workflow for inhibitor validation.
References
- 1. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. TWEAK/Fn14 Is Overexpressed in Crohn’s Disease and Mediates Experimental Ileitis by Regulating Critical Innate and Adaptive Immune Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Evaluation of Computationally Designed Peptides against TWEAK, a Cytokine of the Tumour Necrosis Factor Ligand Family - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TWEAK/Fn14 Pathway Inhibitors: TWEAK-Fn14-IN-1 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The TWEAK/Fn14 signaling pathway has emerged as a critical regulator in a multitude of physiological and pathological processes, including inflammation, tissue regeneration, and cancer progression. The interaction between the TNF-like weak inducer of apoptosis (TWEAK) and its receptor, fibroblast growth factor-inducible 14 (Fn14), triggers a signaling cascade that influences cell proliferation, migration, and survival.[1] Consequently, the development of inhibitors targeting this pathway is of significant interest for therapeutic intervention in various diseases. This guide provides a comprehensive comparison of TWEAK-Fn14-IN-1 against other prominent inhibitors of the TWEAK/Fn14 axis, supported by experimental data and detailed methodologies.
Overview of TWEAK/Fn14 Inhibitors
Inhibitors of the TWEAK/Fn14 pathway can be broadly categorized into small molecules, monoclonal antibodies, and fusion proteins. Each class possesses distinct mechanisms of action and pharmacological profiles. This guide will focus on a comparative analysis of representative molecules from each category.
-
Small Molecule Inhibitors: These compounds, such as this compound and Aurintricarboxylic acid, are typically designed to directly interfere with the TWEAK-Fn14 protein-protein interaction or inhibit downstream signaling components.
-
Monoclonal Antibodies: These include antibodies that target either the TWEAK ligand (e.g., RG7212) or the Fn14 receptor (e.g., Enavatuzumab). They can block the ligand-receptor interaction and may also elicit antibody-dependent cell-mediated cytotoxicity (ADCC).[2][3]
-
Fusion Proteins: Soluble decoy receptors, such as Fn14-Fc, consist of the extracellular domain of Fn14 fused to an Fc fragment of an antibody. They act by sequestering TWEAK, thereby preventing its binding to the cell surface receptor.[4][5]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and other selected TWEAK/Fn14 inhibitors, providing a basis for objective performance comparison.
Table 1: Binding Affinity and Potency of TWEAK/Fn14 Inhibitors
| Inhibitor | Type | Target | Metric | Value | Reference |
| This compound (L524-0366) | Small Molecule | Fn14 | Kd | 7.12 µM | [6][7] |
| This compound (L524-0366) | Small Molecule | TWEAK-induced NF-κB activation | IC50 | 7.8 µM | [8][9] |
| Aurintricarboxylic Acid | Small Molecule | TWEAK-induced NF-κB activation | IC50 | 0.6 µM | [10][11] |
| RG7212 | Monoclonal Antibody | TWEAK | IC50 (TWEAK:Fn14 blocking) | 13 ng/mL | [12] |
| Enavatuzumab (PDL192) | Monoclonal Antibody | Fn14 | Effective Concentration (ADCC) | 0.1-1000 ng/mL | [2][3] |
| Fn14-Fc | Fusion Protein | TWEAK | - | Not Reported | - |
Table 2: Efficacy of TWEAK/Fn14 Inhibitors in Cellular Assays
| Inhibitor | Assay | Cell Line | Effect | Concentration | Reference |
| This compound (L524-0366) | Cell Migration | T98G glioma | Complete inhibition | 10 µM | [8][13] |
| Aurintricarboxylic Acid | Cell Migration & Invasion | Glioma cells | Repression | Not specified | [10] |
| Enavatuzumab (PDL192) | Immune effector cell migration | SN12C and A375 | Increased migration | 10 µg/mL | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize TWEAK/Fn14 inhibitors.
NF-κB Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway, a key downstream effector of TWEAK/Fn14 activation.
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 24-well plates and transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element, along with a Renilla luciferase plasmid for normalization of transfection efficiency.[14][15]
-
Inhibitor and Stimulant Treatment: Following transfection, cells are treated with varying concentrations of the test inhibitor (e.g., this compound, Aurintricarboxylic acid) for a predetermined time. Subsequently, cells are stimulated with recombinant human TWEAK to induce NF-κB activation.[14]
-
Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.[16]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.[10]
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the ability of an inhibitor to block TWEAK-induced cell migration.
-
Cell Preparation: Human glioma cells (e.g., T98G) are cultured to sub-confluency and then serum-starved overnight.[17][18]
-
Assay Setup: Transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with serum-free media containing TWEAK as a chemoattractant. The upper chamber is seeded with the serum-starved glioma cells in the presence of varying concentrations of the inhibitor.[17]
-
Incubation: The plate is incubated for a specific duration (e.g., 24 hours) to allow for cell migration through the membrane.[18]
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.[18]
TWEAK-Fn14 Binding Assay (ELISA-based)
This assay measures the ability of an inhibitor to block the interaction between TWEAK and Fn14.
-
Plate Coating: A 96-well plate is coated with recombinant human Fn14-Fc fusion protein and incubated overnight. The plate is then washed and blocked to prevent non-specific binding.
-
Inhibitor and Ligand Incubation: The test inhibitor (e.g., RG7212) at various concentrations is pre-incubated with biotinylated recombinant human TWEAK. This mixture is then added to the Fn14-coated wells and incubated.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added to the wells to bind to the biotinylated TWEAK. Following another wash, a substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the absorbance against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the TWEAK/Fn14 signaling pathway, the mechanism of action of different inhibitor classes, and a typical experimental workflow for inhibitor screening.
Caption: The TWEAK/Fn14 signaling pathway, activating both canonical and non-canonical NF-κB pathways.
Caption: Mechanisms of action for different classes of TWEAK/Fn14 inhibitors.
References
- 1. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fn14-Fc fusion protein regulates atherosclerosis in ApoE-/- mice and inhibits macrophage lipid uptake in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Soluble Fn14-Fc Decoy Receptor Reduces Infarct Volume in a Murine Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. L524-0366 ≥98% (HPLC), powder, Fn14 antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 14. Full-length, Membrane-anchored TWEAK Can Function as a Juxtacrine Signaling Molecule and Activate the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncology.wisc.edu [oncology.wisc.edu]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cross-Species Landscape of TWEAK/Fn14 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates across different species is a critical step in preclinical development. This guide provides a comprehensive comparison of the cross-reactivity of the TWEAK/Fn14 signaling pathway, with a focus on providing a framework for evaluating inhibitors. While specific data for a compound designated "TWEAK-Fn14-IN-1" is not publicly available, this guide will utilize the broader knowledge of the pathway's conservation and data from a known small molecule inhibitor to illustrate the key principles and experimental approaches.
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling pathway implicated in a wide range of physiological and pathological processes, including tissue regeneration, inflammation, and cancer.[1][2][3] The high degree of conservation of both TWEAK and Fn14 across species, particularly between human and rodents, suggests a strong potential for cross-reactivity of targeted inhibitors.
High Conservation of the TWEAK/Fn14 Axis Across Species
Biochemical studies have confirmed human and mouse TWEAK/Fn14 cross-reactivity.[2] This is not unexpected given the significant homology in the amino acid sequences of both the ligand and the receptor. For instance, it has been noted that human TWEAK can effectively bind to and activate mouse and rat Fn14 receptors.[2] This inherent cross-reactivity of the natural ligand and receptor provides a strong rationale for the potential of inhibitors to be active across these species.
Performance of a Small Molecule Inhibitor: L524-0366
While data on "this compound" is unavailable, research on other small molecule inhibitors provides valuable insights. One such inhibitor, L524-0366, was identified through virtual screening and subsequent in vitro assays.[1][4] This compound has been shown to be a potent inhibitor of TWEAK-stimulated NF-κB pathway activation and glioma cell migration in vitro.[1][4]
Below is a summary of the currently available data on L524-0366. It is important to note that explicit cross-species comparative data for this specific molecule is limited in the public domain.
| Parameter | Human | Mouse | Rat | Non-Human Primate |
| Target | TWEAK-Fn14 Interaction | Presumed, based on pathway homology | Presumed, based on pathway homology | Not Reported |
| Reported In Vitro Activity | Inhibition of TWEAK-stimulated NF-κB activation and glioma cell migration[1][4] | Not Reported | Not Reported | Not Reported |
| In Vivo Efficacy | Not Reported | Not Reported | Not Reported | Not Reported |
The lack of specific cross-species data for L524-0366 highlights the necessity for direct experimental evaluation of any new chemical entity targeting the TWEAK/Fn14 pathway.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of a TWEAK-Fn14 inhibitor, a series of in vitro and in vivo experiments are essential.
In Vitro Binding and Activity Assays
1. TWEAK-Fn14 Binding ELISA:
-
Objective: To quantify the inhibitor's ability to block the interaction between TWEAK and Fn14 from different species.
-
Methodology:
-
Coat a 96-well plate with recombinant human, mouse, or rat Fn14-Fc fusion protein.
-
Block non-specific binding sites.
-
Pre-incubate recombinant human, mouse, or rat TWEAK with varying concentrations of the test inhibitor.
-
Add the TWEAK-inhibitor mixture to the Fn14-coated wells.
-
Detect bound TWEAK using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a suitable substrate and measure absorbance.
-
Calculate the IC50 value for the inhibitor in each species.
-
2. Cell-Based NF-κB Reporter Assay:
-
Objective: To measure the functional inhibition of TWEAK-induced signaling in cells from different species.
-
Methodology:
-
Use cell lines of human, mouse, and rat origin that endogenously express Fn14 or have been engineered to do so.
-
Transfect the cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Pre-treat the cells with a dose-range of the inhibitor.
-
Stimulate the cells with recombinant TWEAK from the corresponding species.
-
Lyse the cells and measure the reporter gene activity.
-
Determine the IC50 of the inhibitor for the suppression of TWEAK-induced NF-κB activation in each cell line.
-
Visualizing the TWEAK/Fn14 Signaling Pathway and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: The TWEAK/Fn14 signaling cascade is initiated by the binding of trimeric TWEAK to its receptor Fn14, leading to the recruitment of TRAF proteins and subsequent activation of the NF-κB pathway, culminating in various cellular responses.
Caption: A typical workflow for evaluating the cross-species reactivity of a TWEAK-Fn14 inhibitor involves parallel in vitro binding and functional assays across different species, followed by in vivo studies if promising cross-reactivity is observed.
Conclusion
The high degree of conservation in the TWEAK/Fn14 signaling pathway between humans and common preclinical models like mice and rats provides a strong foundation for the development of cross-reactive inhibitors. However, as illustrated by the limited publicly available data for specific small molecule inhibitors, direct and rigorous experimental verification is paramount. By employing a systematic approach encompassing both biochemical and cell-based assays across relevant species, researchers can confidently characterize the cross-reactivity profile of their TWEAK-Fn14 inhibitor candidates, thereby enabling more informed decisions for advancing these promising therapeutics toward clinical applications.
References
- 1. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
A Head-to-Head Comparison: TWEAK-Fn14-IN-1 and Fn14 siRNA in Regulating the TWEAK/Fn14 Signaling Pathway
For researchers, scientists, and drug development professionals navigating the complexities of the TWEAK/Fn14 signaling axis, the choice of inhibitory tool is critical. This guide provides an objective comparison between a representative small molecule inhibitor, TWEAK-Fn14-IN-1, and siRNA-mediated knockdown of the Fn14 receptor, offering insights into their respective mechanisms, efficacy, and experimental applications.
The TWEAK (TNF-like weak inducer of apoptosis)/Fn14 (fibroblast growth factor-inducible 14) pathway is a key regulator of diverse cellular processes, including inflammation, proliferation, migration, and apoptosis.[1][2] Its dysregulation is implicated in numerous pathologies, such as cancer and autoimmune diseases, making it a compelling target for therapeutic intervention.[3][4][5][6] Two primary strategies to abrogate TWEAK/Fn14 signaling in a research setting are the use of small molecule inhibitors and RNA interference (RNAi).
This guide focuses on a comparative analysis of this compound, a representative small molecule inhibitor that disrupts the TWEAK-Fn14 interaction, and the well-established technique of siRNA-mediated knockdown of Fn14. While direct comparative studies are limited, this document synthesizes available data to highlight the distinct advantages and considerations of each approach.
Mechanism of Action: A Tale of Two Interventions
This compound represents a class of small molecules designed to directly interfere with the binding of the TWEAK ligand to its receptor, Fn14.[3][5][7] By occupying the binding site on Fn14 or TWEAK, these inhibitors prevent the conformational changes required for receptor activation and the subsequent recruitment of downstream signaling adaptors like TRAF2.[1] This leads to the suppression of signaling cascades, most notably the canonical and non-canonical NF-κB pathways.[2][6] One such identified small molecule that targets this interaction is aurintricarboxylic acid (ATA), which has been shown to selectively inhibit TWEAK-Fn14-NF-κB signaling without affecting the TNFα-TNFR pathway.[8][9] Another example is the compound L524-0366, which was identified through in silico screening and demonstrated potent inhibition of TWEAK-stimulated NF-κB activation and glioma cell migration.[5]
siRNA knockdown of Fn14 , on the other hand, operates at the post-transcriptional level. Synthetic small interfering RNAs (siRNAs) are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to recognize and cleave the messenger RNA (mRNA) encoding the Fn14 protein. This leads to a significant reduction in the cellular levels of the Fn14 receptor, thereby preventing any signal transduction in response to TWEAK.[10][11]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported experimental data for both this compound and Fn14 siRNA.
Table 1: General Characteristics
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of Fn14 |
| Target | TWEAK-Fn14 protein-protein interaction or downstream signaling components | Fn14 mRNA |
| Mechanism | Competitive or allosteric inhibition of ligand-receptor binding | Post-transcriptional gene silencing |
| Effect | Rapid and reversible inhibition of signaling | Slower onset, sustained reduction of Fn14 protein levels |
| Specificity | Can have off-target effects; specificity needs to be validated | Can have off-target effects; requires careful design and validation |
| Delivery | Cell-permeable small molecule | Requires transfection reagents or viral vectors |
Table 2: Efficacy in Downregulating TWEAK/Fn14 Signaling and Function
| Parameter | This compound (e.g., ATA, L524-0366) | siRNA Knockdown of Fn14 |
| Inhibition of NF-κB Activation | Dose-dependent inhibition of TWEAK-induced NF-κB reporter activity.[8][9] | Significant reduction in TWEAK-induced NF-κB activation. |
| Reduction of Fn14 Protein | No direct effect on Fn14 protein levels.[8] | Significant decrease in Fn14 protein levels confirmed by Western blot.[10] |
| Effect on Cell Migration/Invasion | Complete suppression of TWEAK-induced glioma cell migration (L524-0366).[3][5] Repression of TWEAK-induced glioma cell chemotactic migration and invasion (ATA).[8] | Reduction in the invasive capacity of cells. |
| Effect on Cell Viability | No significant cytotoxic effects at concentrations that inhibit signaling.[3][5][8] | Can lead to decreased cell viability in cancer cells dependent on TWEAK/Fn14 signaling. |
Experimental Protocols
Protocol 1: Inhibition of TWEAK-Induced NF-κB Activation with a Small Molecule Inhibitor
-
Cell Culture: Plate HEK293 cells stably expressing an NF-κB-luciferase reporter and human Fn14 in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the TWEAK-Fn14 inhibitor (e.g., 0.1 to 100 µM) or vehicle control for 1-2 hours.
-
TWEAK Stimulation: Add recombinant human TWEAK protein to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Assay: Measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a constitutively expressed Renilla luciferase) and express the data as a percentage of the TWEAK-stimulated control.
Protocol 2: siRNA-Mediated Knockdown of Fn14 and Validation
-
siRNA Transfection:
-
Plate cells (e.g., human dermal fibroblasts) in 6-well plates.
-
On the following day, transfect the cells with Fn14-specific siRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol. A final siRNA concentration of 20-50 nM is typically used.
-
Incubate the cells for 48-72 hours post-transfection.
-
-
Validation of Knockdown by quantitative RT-PCR (qRT-PCR):
-
Isolate total RNA from the transfected cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for Fn14 and a housekeeping gene (e.g., GAPDH).
-
-
Validation of Knockdown by Western Blot:
-
Lyse the transfected cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Fn14, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16][17]
-
Mandatory Visualizations
Caption: The TWEAK/Fn14 signaling pathway leading to NF-κB activation.
References
- 1. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 4. Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 8. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 15. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. esiRNA Knockdown Efficiency Tested by Western Blotting [sigmaaldrich.com]
- 17. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TWEAK-Fn14 Pathway Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of TWEAK-Fn14-IN-1 and other inhibitors targeting the TWEAK-Fn14 signaling axis. While direct comparative studies of these inhibitors in patient-derived organoids (PDOs) are not yet publicly available, this document synthesizes existing preclinical data from other models to inform future research and experimental design in this promising area.
The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a critical regulator of various cellular processes, including proliferation, migration, and inflammation. Its dysregulation has been implicated in numerous diseases, most notably cancer, making it an attractive target for therapeutic intervention. A variety of inhibitory molecules have been developed to modulate this pathway's activity. This guide focuses on comparing the small molecule inhibitor this compound against other known inhibitors.
Comparison of TWEAK-Fn14 Pathway Inhibitors
The following table summarizes the key characteristics and reported preclinical efficacy of this compound and a selection of alternative inhibitors. It is important to note that the efficacy data presented here are derived from studies on cancer cell lines and patient-derived xenograft (PDX) models, as patient-derived organoid (PDO) specific data is not yet available.
| Inhibitor Name | Type | Mechanism of Action | Reported Preclinical Efficacy (in non-PDO models) |
| This compound (L524-0366) | Small Molecule | Binds to the Fn14 receptor, disrupting the TWEAK-Fn14 interaction. | Suppresses TWEAK-induced migration and survival in glioblastoma and ovarian cancer cell lines. |
| Aurintricarboxylic Acid (ATA) | Small Molecule | Inhibits TWEAK-Fn14 signaling, suppressing downstream NF-κB, Akt, and Src phosphorylation.[1] | Inhibited TWEAK-induced migration and invasion in glioblastoma cell lines and a GBM patient-derived xenograft (PDX) line; enhanced sensitivity to temozolomide and radiation.[1] |
| RG7212 | Humanized Monoclonal Antibody | Binds to TWEAK, neutralizing its activity and preventing it from binding to the Fn14 receptor. | Inhibited tumor growth in human tumor xenograft and patient-derived xenograft models; demonstrated signs of tumor shrinkage and stable disease in a Phase I clinical trial.[2][3] |
| Enavatuzumab (PDL192) | Humanized Monoclonal Antibody | Binds to the Fn14 receptor, acting as a moderate agonist that can induce apoptosis and antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5] | Showed antitumor activity in xenograft models through direct signaling and ADCC.[5] A Phase I clinical study has been conducted for solid malignancies.[4] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the targeted pathway and a potential experimental approach for inhibitor evaluation, the following diagrams are provided.
Caption: TWEAK-Fn14 Signaling Pathway.
Caption: Experimental Workflow for PDO Drug Screening.
Experimental Protocols
While specific protocols for testing this compound in PDOs are not available, a generalized protocol for establishing patient-derived cancer organoids and performing high-throughput drug screening can be adapted. This protocol integrates best practices from several published methodologies.[6][7][8][9][10][11][12][13][14][15][16]
I. Establishment of Patient-Derived Organoids (PDOs)
-
Tissue Acquisition and Transport :
-
Collect fresh tumor tissue from surgical resections or biopsies in a sterile collection tube containing a suitable transport medium (e.g., DMEM/F12 with antibiotics) on ice.
-
Process the tissue as soon as possible, ideally within 2-4 hours of collection.
-
-
Tissue Dissociation :
-
Wash the tissue multiple times with cold PBS containing antibiotics.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Digest the minced tissue with a cocktail of enzymes (e.g., collagenase, dispase, and DNase I) in a shaking incubator at 37°C for 30-60 minutes, or until the tissue is dissociated into small cell clusters.
-
Neutralize the enzymatic digestion with media containing fetal bovine serum (FBS).
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue fragments.
-
Centrifuge the cell suspension to pellet the cells and wash with cold PBS.
-
-
Organoid Culture :
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel) on ice.
-
Plate droplets of the cell-matrix suspension into pre-warmed multi-well culture plates.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Overlay the solidified domes with a specialized organoid growth medium. The composition of the medium is tissue-dependent but often contains growth factors such as EGF, Noggin, R-spondin, and a ROCK inhibitor (e.g., Y-27632) to prevent anoikis.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Refresh the culture medium every 2-3 days.
-
-
Organoid Passaging and Biobanking :
-
Once organoids are large and dense, typically after 7-14 days, they can be passaged.
-
Mechanically or enzymatically dissociate the organoids from the matrix.
-
Break down large organoids into smaller fragments.
-
Re-plate the fragments in a fresh matrix and continue the culture.
-
For biobanking, organoid fragments can be cryopreserved in a suitable freezing medium.
-
II. High-Throughput Drug Screening with PDOs
-
Plating for Screening :
-
Harvest and dissociate established organoids into small fragments or single cells.
-
Resuspend the organoid fragments/cells in the basement membrane matrix.
-
Dispense the mixture into 384-well plates using an automated dispenser for consistency.
-
Allow the matrix to solidify and then add organoid growth medium.
-
-
Compound Treatment :
-
Prepare a dilution series of this compound and control compounds (e.g., vehicle control, positive control).
-
After allowing the organoids to establish for 2-3 days, add the compounds to the culture medium.
-
Incubate the plates for a defined period, typically 72-120 hours.
-
-
Assessing Efficacy :
-
Cell Viability Assays : At the end of the treatment period, measure cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, which measures ATP levels.
-
High-Content Imaging : For more detailed analysis, use automated microscopy to capture images of the organoids. Stain with fluorescent dyes to assess morphology, size, proliferation (e.g., EdU staining), and apoptosis (e.g., cleaved caspase-3 staining).
-
-
Data Analysis :
-
For viability assays, normalize the data to the vehicle-treated controls.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the data to a dose-response curve.
-
For imaging data, use image analysis software to quantify changes in organoid morphology, size, and the percentage of proliferating or apoptotic cells.
-
This comprehensive guide provides a framework for comparing TWEAK-Fn14 pathway inhibitors and a detailed protocol for evaluating their efficacy in patient-derived organoids. As research in this area progresses, direct comparative studies in PDOs will be crucial for identifying the most promising therapeutic candidates for clinical development.
References
- 1. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Enavatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Enavatuzumab, a Humanized Anti-TWEAK Receptor Monoclonal Antibody, Exerts Antitumor Activity through Attracting and Activating Innate Immune Effector Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-Derived Cancer Organoids: Standardized Protocols for Tumor Cell Isolation, Organoid Generation, and Serial Passaging Across Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Video: Establishment and Culture of Patient-Derived Breast Organoids [jove.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. stemcell.com [stemcell.com]
- 16. youtube.com [youtube.com]
Navigating the T-WEAK/Fn14 Signaling Axis: A Comparative Guide to Inhibitors
A critical analysis of the reproducibility and efficacy of TWEAK-Fn14-IN-1 and its alternatives for researchers in cellular biology and drug discovery.
The TWEAK/Fn14 signaling pathway, a member of the tumor necrosis factor (TNF) superfamily, has emerged as a significant player in a multitude of cellular processes, including inflammation, proliferation, migration, and apoptosis. Its dysregulation is implicated in various pathologies, from autoimmune diseases to cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of this compound and other key inhibitors, with a focus on the reproducibility of their effects, supported by available experimental data.
This compound: A Closer Look at a Novel Small Molecule Inhibitor
This compound, also identified as L524-0366, is a small molecule antagonist designed to disrupt the interaction between the TWEAK ligand and its receptor, Fn14. While the body of literature on this specific inhibitor is not extensive, existing studies provide initial insights into its mechanism and potential applications.
Reproducibility and Efficacy of this compound
Direct cross-laboratory studies on the reproducibility of this compound's effects are currently unavailable. However, an analysis of the existing independent research provides a preliminary assessment of its consistency in inhibiting the TWEAK/Fn14 pathway across different experimental models.
The initial discovery of L524-0366 reported its specific binding to the Fn14 receptor with a dissociation constant (Kd) of 7.12 μM.[1] In functional assays, it demonstrated a dose-dependent inhibition of TWEAK-induced NF-κB signaling with an IC50 of 7.8 µM in a reporter cell line.[1] A key finding from this initial work was the complete suppression of TWEAK-induced glioma cell migration at a concentration of 10 µM, without evidence of cytotoxicity at concentrations up to 50 µM.[1]
Subsequent studies have utilized L524-0366 in different disease contexts. In a preclinical model of biliary atresia, the inhibitor was shown to decrease ductular reactions and biliary fibrosis.[2] Another study in an ovarian cancer model demonstrated that L524-0366 could inhibit TWEAK-induced NF-κB activation and spheroid formation.[3] While these studies support the inhibitory role of L524-0366 on the TWEAK/Fn14 axis, the effective concentrations and specific readouts varied depending on the biological system, highlighting the need for further validation to establish a robust and reproducible profile. A conference abstract also mentioned the development of a more potent analog, K78, suggesting ongoing efforts to improve upon the initial compound.[4]
The TWEAK/Fn14 Signaling Pathway
The interaction of the TWEAK ligand with its receptor Fn14 initiates a signaling cascade that can lead to diverse cellular outcomes. Understanding this pathway is crucial for contextualizing the action of its inhibitors.
Figure 1. Simplified TWEAK/Fn14 signaling pathway.
Comparative Analysis of TWEAK/Fn14 Inhibitors
A variety of strategies have been employed to block the TWEAK/Fn14 pathway, each with distinct mechanisms of action and levels of preclinical and clinical validation.
| Inhibitor Class | Example | Mechanism of Action | Reported Efficacy (IC50/Kd) | Key Findings |
| Small Molecule | This compound (L524-0366) | Binds to Fn14, disrupting TWEAK interaction | Kd: 7.12 µM (for Fn14 binding)[1]; IC50: 7.8 µM (NF-κB inhibition)[1] | Inhibits glioma cell migration; shows efficacy in biliary atresia and ovarian cancer models.[1][2][3] |
| Aurintricarboxylic Acid (ATA) | Inhibits TWEAK-Fn14 signaling downstream | IC50: 0.6 µM (NF-κB inhibition)[5] | Suppresses glioma cell migration and invasion; sensitizes cells to chemotherapy and radiation.[5][6][7] Recently shown to attenuate tramadol withdrawal syndrome.[8] | |
| Neutralizing Antibody | RG7212 (anti-TWEAK) | Binds to TWEAK, preventing receptor binding | IC50: 13 ng/mL[9] | Well-tolerated in a Phase I clinical trial; demonstrated prolonged stable disease in some cancer patients.[9][10][11][12] |
| Monoclonal Antibody | BIIB036 (anti-Fn14) | Agonistic antibody that can also inhibit tumor growth | Not applicable (agonistic) | Inhibits tumor growth in xenograft models, potentially through ADCC and direct killing.[13][14][15][16][17] |
| Decoy Receptor | Fn14-Fc | Sequesters TWEAK, preventing it from binding to cellular Fn14 | High affinity binding to TWEAK[18] | Reduces infarct volume in a murine model of cerebral ischemia.[18][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize TWEAK/Fn14 inhibitors.
NF-κB Reporter Assay
This assay is used to quantify the inhibition of TWEAK-induced NF-κB signaling.
Figure 2. Workflow for an NF-κB reporter assay.
Methodology:
-
Cell Culture: HEK293 cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. For specific inhibitor testing, cells are also engineered to express the Fn14 receptor.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. The following day, they are pre-treated with various concentrations of the inhibitor (e.g., L524-0366 or ATA) for 1-2 hours.
-
Stimulation: Recombinant human TWEAK is then added to the wells at a concentration known to induce a robust NF-κB response (e.g., 100 ng/mL).
-
Incubation: The plates are incubated for 6-24 hours at 37°C.
-
Lysis and Luminescence Reading: A luciferase assay reagent (e.g., Bright-Glo) is added to each well to lyse the cells and provide the substrate for the luciferase enzyme. Luminescence is then measured using a plate reader.
-
Data Analysis: The relative light units (RLU) are plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Cell Migration (Transwell) Assay
This assay assesses the effect of inhibitors on TWEAK-induced cell migration.
Methodology:
-
Cell Preparation: Glioblastoma cells (e.g., T98G) are serum-starved for 24 hours.
-
Assay Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with serum-free media containing a chemoattractant, recombinant TWEAK (e.g., 100 ng/mL), with or without the inhibitor (e.g., 10 µM L524-0366).
-
Cell Seeding: The serum-starved cells are resuspended in serum-free media, with or without the inhibitor, and seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 12-24 hours at 37°C to allow for cell migration through the porous membrane.
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with crystal violet. The number of migrated cells is then quantified by counting under a microscope or by eluting the dye and measuring its absorbance.
Conclusion
This compound (L524-0366) represents a promising chemical tool for probing the TWEAK/Fn14 signaling pathway and a potential starting point for the development of therapeutics. While initial studies demonstrate its efficacy in vitro and in some preclinical models, the lack of extensive cross-validation highlights a need for further research to firmly establish the reproducibility of its effects. In contrast, alternative inhibitors, particularly the neutralizing antibody RG7212, have progressed further into clinical evaluation, providing a more robust dataset on their in vivo activity and safety profiles. For researchers and drug developers, the choice of inhibitor will depend on the specific research question, the desired mechanism of action, and the stage of investigation. The data and protocols presented in this guide aim to provide a foundational resource for making informed decisions in the exploration of the TWEAK/Fn14 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. TWEAK/FN14 promotes profibrogenic pathway activation in Prominin-1-expressing hepatic progenitor cells in biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NT-10: IDENTIFICATION OF AURINTRICARBOXYLIC ACID (ATA) AS AN INHIBITOR OF TWEAK-Fn14 SIGNALING IN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurintricarboxylic Acid Attenuates Tramadol Withdrawal Syndrome Via TWEAK/FN14 Inhibition and CREB Modulation in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase I monotherapy study of RG7212, a first-in-class monoclonal antibody targeting TWEAK signaling in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TWEAK activation of the non-canonical NF-κB signaling pathway differentially regulates melanoma and prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RG7212 anti-TWEAK mAb inhibits tumor growth through inhibition of tumor cell proliferation and survival signaling and by enhancing the host antitumor immune response. [vivo.weill.cornell.edu]
- 13. The anti-Fn14 antibody BIIB036 inhibits tumor growth in xenografts and patient derived primary tumor models and enhances efficacy of chemotherapeutic agents in multiple xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. A Soluble Fn14-Fc Decoy Receptor Reduces Infarct Volume in a Murine Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteolytically generated soluble Tweak Receptor Fn14 is a blood biomarker for γ‐secretase activity | EMBO Molecular Medicine [link.springer.com]
- 20. Proteolytically generated soluble Tweak Receptor Fn14 is a blood biomarker for γ‐secretase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Preclinical TWEAK-Fn14-IN-1 vs. Clinical Candidate RG7212
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the preclinical small molecule inhibitor, TWEAK-Fn14-IN-1, and the clinical-stage monoclonal antibody, RG7212, both targeting the TWEAK-Fn14 signaling pathway. This pathway is a critical regulator of inflammation, cell proliferation, and migration, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The following sections detail the mechanism of action, present key experimental data, and outline the methodologies used to evaluate these two distinct therapeutic modalities.
TWEAK-Fn14 Signaling Pathway
The binding of the cytokine TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) to its receptor Fn14 (Fibroblast growth factor-inducible 14) initiates a signaling cascade that plays a pivotal role in tissue response to injury and disease. This interaction leads to the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14, which in turn activates downstream signaling pathways, most notably the canonical and non-canonical NF-κB pathways. The activation of these pathways results in the transcription of genes involved in inflammation, cell survival, proliferation, and migration.
Figure 1. Simplified TWEAK-Fn14 signaling pathway leading to NF-κB activation.
Performance Data: this compound vs. RG7212
The following tables summarize the key quantitative data for the preclinical small molecule inhibitor this compound and the clinical candidate RG7212.
| Parameter | This compound (L524-0366) | RG7212 | Reference |
| Target | Fn14 Receptor | TWEAK Ligand | [1][2] |
| Modality | Small Molecule Inhibitor | Humanized IgG1κ Monoclonal Antibody | [1][2] |
| Binding Affinity (Kd) | 7.12 µM (to Fn14) | High Affinity (to TWEAK) | [1] |
| Inhibition of TWEAK-Fn14 Interaction (IC50) | Not Reported | 13 ng/mL | [2] |
Table 1. Key characteristics and binding affinities.
| Assay | This compound (L524-0366) | RG7212 | Reference |
| NF-κB Inhibition (IC50) | 7.8 µM (in Fn14-NF-κB-Luc cells) | Blocks TWEAK-induced NF-κB activation | [3] |
| Cell Migration Inhibition | Suppresses TWEAK-induced glioma cell migration | Not explicitly reported for migration | [1] |
| In Vivo Efficacy | Not Reported | Dose-dependent tumor growth inhibition in xenograft models (e.g., ACHN, Caki-1, MDA-MB-231) | [2] |
Table 2. In vitro and in vivo functional data.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is designed to quantify the binding affinity between TWEAK and Fn14 and to screen for inhibitors of this interaction.
Figure 2. Workflow for the TWEAK-Fn14 HTRF binding assay.
Protocol:
-
Recombinant His-tagged TWEAK and Fn14-Fc fusion protein are used.
-
Assay is performed in a low-volume 384-well plate in a suitable assay buffer.
-
Test compounds (e.g., this compound) are serially diluted and added to the wells.
-
His-tagged TWEAK and Fn14-Fc are added to the wells containing the test compounds.
-
After a defined incubation period to allow for binding, HTRF detection reagents (anti-6xHis antibody conjugated to a FRET acceptor and anti-Fc antibody conjugated to a FRET donor) are added.
-
The plate is incubated to allow the detection antibodies to bind.
-
The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence intensity at the acceptor and donor emission wavelengths is calculated.
-
Inhibition curves are generated by plotting the HTRF ratio against the concentration of the test compound to determine the IC50 value.
NF-κB Reporter Assay
This cell-based assay measures the activation of the NF-κB signaling pathway in response to TWEAK stimulation and the inhibitory effect of test compounds.
Figure 3. Workflow for the NF-κB reporter assay.
Protocol:
-
A suitable cell line (e.g., HEK293) is transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Transfected cells are seeded into 96-well plates.
-
Cells are pre-incubated with various concentrations of the test inhibitor (this compound or RG7212).
-
Cells are then stimulated with a predetermined concentration of recombinant TWEAK to activate the NF-κB pathway.
-
After an appropriate incubation time, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the NF-κB activity, is measured using a luminometer.
-
The inhibitory effect of the compound is calculated relative to the TWEAK-stimulated control, and IC50 values are determined.
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of TWEAK-Fn14 inhibitors in a living system.
Figure 4. Workflow for an in vivo xenograft tumor model.
Protocol:
-
Human cancer cell lines known to express Fn14 (e.g., ACHN renal cell carcinoma, Caki-1 renal cell carcinoma, MDA-MB-231 breast cancer) are cultured.
-
A suspension of these cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups, including a vehicle control and one or more doses of the test article (e.g., RG7212).
-
The therapeutic agent is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dosing schedule.
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group compared to the vehicle control.
-
Tumors may be excised for pharmacodynamic biomarker analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or downstream signaling molecules (e.g., pERK).
References
Safety Operating Guide
Essential Safety and Disposal Procedures for TWEAK-Fn14-IN-1
This document provides crucial safety and logistical information for the proper handling and disposal of TWEAK-Fn14-IN-1, a specific inhibitor of the TWEAK-Fn14 signaling pathway. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound (also known as L524-0366) | MedChemExpress, Calbiochem |
| CAS Number | 951612-19-4 | MedChemExpress, Calbiochem |
| Molecular Formula | C₁₃H₁₃ClN₄OS | MedChemExpress, Calbiochem |
| Molecular Weight | 308.79 g/mol | MedChemExpress, Calbiochem |
| Appearance | White powder | Calbiochem |
| Solubility | Soluble in DMSO (25 mg/mL) | MedChemExpress, Calbiochem |
| Storage Class | 11 - Combustible Solids | Calbiochem |
| Water Hazard Class (WGK) | 3 - Severely hazardous to water | Calbiochem, Verwaltungsportal Hessen[1] |
Proper Disposal Protocol
Disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide. Always consult with your institution's EHS office for specific protocols.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing appropriate PPE.[2] This includes:
-
Flame-resistant lab coat[2]
-
ANSI-approved safety glasses or chemical splash goggles[2]
-
Nitrile gloves (double-gloving is recommended)[2]
-
Full-length pants and closed-toe shoes[2]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed container. This is to be disposed of as hazardous chemical waste.[3]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed hazardous waste bag or container.
-
Liquid Waste: Solutions of this compound (e.g., dissolved in DMSO) should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your EHS office.
Step 3: Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable, e.g., DMSO), and the approximate concentration and volume.
-
Store the waste containers in a designated, secure area away from incompatible materials, particularly oxidizing agents and strong acids.[4] The storage area should be cool and dry.[3]
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Spill and Emergency Procedures
-
Spill: In case of a spill, alert personnel in the immediate area and restrict access.[3] Eliminate all sources of ignition.[3] For a small spill of the powder, carefully sweep it up with non-sparking tools and place it in a sealed container for disposal as hazardous waste.[3] For a liquid spill, absorb with an inert material and place in a sealed container. Increase ventilation to the outside if possible.[3]
-
Fire: this compound is a combustible solid. In case of a fire, use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water on fires involving metallic flammable solids, as this could generate flammable hydrogen gas.[3]
Disposal Workflow Diagram
Caption: A workflow for the proper disposal of this compound.
Understanding the TWEAK-Fn14 Signaling Pathway
To provide value beyond the product itself, this section details the biological context in which this compound operates. The TWEAK-Fn14 axis is a key regulator of cellular activities such as proliferation, migration, inflammation, and apoptosis.[5]
The ligand, TNF-like weak inducer of apoptosis (TWEAK), is a multifunctional cytokine.[5] Its receptor, fibroblast growth factor-inducible 14 (Fn14), is a highly inducible cell-surface receptor.[5] In healthy tissues, Fn14 expression is typically low, but it is significantly upregulated in response to tissue injury and in various disease states, including cancer and chronic inflammation.[6]
Binding of the trimeric TWEAK ligand to Fn14 induces receptor trimerization.[5] This conformational change leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of Fn14.[7] The recruitment of TRAFs initiates several downstream signaling cascades, most notably the canonical and non-canonical nuclear factor-κB (NF-κB) pathways.[5][7] Activation of these pathways leads to changes in gene expression that drive various cellular responses.[7] this compound acts by inhibiting the interaction between TWEAK and Fn14, thereby blocking the initiation of these downstream signaling events.
TWEAK-Fn14 Signaling Pathway Diagram
Caption: The TWEAK-Fn14 signaling pathway and the inhibitory action of this compound.
References
- 1. Independently classify water-polluting chemical substances - Hessian Portal for Administrative Services [verwaltungsportal.hessen.de]
- 2. depts.washington.edu [depts.washington.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling and Disposal of TWEAK-Fn14-IN-1: A Guide for Laboratory Professionals
Essential protocols for the safe management of the potent small molecule inhibitor TWEAK-Fn14-IN-1 are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans tailored for researchers, scientists, and drug development professionals.
As a specific, dose-dependent inhibitor of the TWEAK-Fn14 signaling pathway, this compound is a valuable tool in cancer and inflammation research.[1] However, as with any potent bioactive compound, its handling requires strict adherence to safety protocols to minimize exposure risks and prevent environmental contamination. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, general best practices for handling novel small molecule inhibitors, combined with information from suppliers, form the basis for the following recommendations.
Personal Protective Equipment (PPE) and Engineering Controls
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE). When working with this compound in its powdered form or in solution, the following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the powdered form or sonication, a properly fitted respirator is recommended.
All handling of this compound, particularly the initial preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Operational Procedures: From Receipt to Experiment
Upon receiving this compound, it is imperative to store it correctly to ensure its stability and prevent accidental exposure. The compound is typically supplied as a solid and should be stored at -20°C for long-term stability.
Preparation of Stock Solutions:
-
Weighing: Tare a clean, empty vial inside a chemical fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: this compound is soluble in DMSO.[2] Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that could degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[1] Store these aliquots at -80°C for up to six months or at -20°C for one month.[1]
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
-
Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, must be collected in a designated hazardous waste container.[3]
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste."
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic and in accordance with your institution's environmental health and safety (EHS) guidelines.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3] Never dispose of this compound down the drain or in the regular trash.
The first rinse of any "empty" container that held this compound must also be collected and disposed of as hazardous waste.[3] After a thorough rinsing, the container can be disposed of as non-hazardous waste after defacing the original label.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Solid) | -20°C | MedChemExpress |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1] |
| Solubility | DMSO | [2] |
Visualizing the Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
